An In-depth Technical Guide to the Molecular Structure of 7-Nitro-1-Indanone
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 7-Nitro-1-Indanone. Due to the limited availabil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 7-Nitro-1-Indanone. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles with data from analogous structures to offer a robust technical summary.
Molecular Identity and Physicochemical Properties
7-Nitro-1-indanone is a derivative of 1-indanone, a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring. The "7-nitro" designation indicates the presence of a nitro group (-NO₂) at position 7 of the indanone core structure.
Table 1: Molecular Identifiers and Properties of 7-Nitro-1-Indanone
The characterization of 7-Nitro-1-Indanone follows a logical progression from synthesis to structural confirmation using various spectroscopic techniques.
7-Nitro-1-Indanone: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of 7-Nitro-1-Indanone, a key chemical intermediate. The information...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 7-Nitro-1-Indanone, a key chemical intermediate. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
7-Nitro-1-Indanone is a nitro-substituted derivative of 1-indanone. Its physical characteristics are crucial for its handling, reaction setup, and purification. While experimental data for some properties of the 7-nitro isomer are not widely published, predictions and data from related isomers offer valuable insights.
Specific experimental data for the melting and boiling points of 7-Nitro-1-Indanone are limited in publicly available literature. Therefore, predicted values and data for isomeric and parent compounds are provided for comparison.
The parent compound, 1-indanone, is moderately soluble in polar solvents, but the nitro group may decrease water solubility.
Ethanol
Soluble
6-Nitro-1-indanone is reported to be soluble in ethanol.
Dimethylformamide (DMF)
Soluble
6-Nitro-1-indanone is reported to be soluble in DMF.
Dichloromethane (DCM)
Soluble
6-Nitro-1-indanone is reported to be soluble in DCM.
Hexane
Likely soluble
The parent compound, 1-indanone, shows good solubility in non-polar solvents.
Benzene
Likely soluble
The parent compound, 1-indanone, shows good solubility in non-polar solvents.
Experimental Protocols for Physical Property Determination
The following are detailed, standard methodologies for determining the key physical properties of solid organic compounds like 7-Nitro-1-Indanone.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.
Methodology:
Sample Preparation: A small amount of the finely powdered, dry sample of 7-Nitro-1-Indanone is packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.
Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
Reporting: The melting point is reported as the range T1-T2.
Boiling Point Determination (for High-Boiling Solids)
For solids with high boiling points, the determination is typically carried out under reduced pressure to prevent decomposition. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid at atmospheric pressure, and can be adapted for high-boiling solids that melt before boiling.
Methodology:
Sample Preparation: A small amount of 7-Nitro-1-Indanone is placed in a small test tube (fusion tube).
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the molten sample.
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.
Temperature Reading: The temperature is allowed to fall. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Determination
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Methodology:
Sample and Solvent Preparation: A small, accurately weighed amount of 7-Nitro-1-Indanone (e.g., 10 mg) is placed into a test tube.
Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
Classification: The solubility is classified based on the observation:
Soluble: The solid completely dissolves, forming a clear solution.
Partially soluble: A portion of the solid dissolves, but some remains undissolved.
Insoluble: The solid does not appear to dissolve.
Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized batch of a chemical compound like 7-Nitro-1-Indanone.
Caption: Workflow for the physical characterization of 7-Nitro-1-Indanone.
7-Nitro-1-Indanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the known chemical and physical properties of 7-Nitro-1-Indanone. It includes available experimental an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known chemical and physical properties of 7-Nitro-1-Indanone. It includes available experimental and predicted data, representative experimental protocols, and insights into its potential reactivity and biological significance based on related compounds. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
7-Nitro-1-Indanone is a nitro-substituted derivative of 1-indanone. The following table summarizes its key chemical and physical properties. It is important to note that while some data is available from chemical suppliers, much of the physical data, such as boiling point and density, are predicted values and should be treated as estimates until experimental verification.
Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[5] Based on the parent compound, 1-indanone, it is expected to be more soluble in organic solvents than in water.[2]
Appearance
Expected to be a yellow crystalline solid, similar to other nitro-indanone derivatives.[5]
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 7-Nitro-1-Indanone is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the electron-withdrawing nitro group and the carbonyl group, leading to downfield shifts. The methylene protons of the five-membered ring will likely appear as two triplets.
Aromatic Protons (H-4, H-5, H-6): Expected in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the nitro and carbonyl groups.
Methylene Protons (H-2, H-3): The two CH₂ groups are expected to appear as triplets in the aliphatic region, likely between δ 2.5 and 3.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Carbonyl Carbon (C-1): Expected to be the most downfield signal, typically in the range of δ 190-205 ppm.
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-7) will be significantly shifted.
Aliphatic Carbons (C-2, C-3): These methylene carbons will be found in the upfield region of the spectrum, typically between δ 20-40 ppm.
A predicted ¹³C NMR spectrum for a nitro-indanone derivative in water suggests peaks around these regions, though the specific substitution pattern is not defined.[6]
Infrared (IR) Spectroscopy
The IR spectrum of 7-Nitro-1-Indanone will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.
C=O Stretch (Ketone): A strong, sharp peak is expected in the region of 1690-1715 cm⁻¹.
N-O Stretch (Nitro group): Two strong bands are anticipated: an asymmetric stretch between 1500-1550 cm⁻¹ and a symmetric stretch between 1300-1350 cm⁻¹.
C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks will be observed below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum of 7-Nitro-1-Indanone should show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the parent ion.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 7-Nitro-1-Indanone is not available in the reviewed literature, a representative procedure can be outlined based on the well-established intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid. This is a common and effective method for the synthesis of various indanones.[7][8]
Representative Synthesis of a Nitro-Indanone via Intramolecular Friedel-Crafts Acylation
This protocol describes a general method that could be adapted for the synthesis of 7-Nitro-1-Indanone, likely starting from 3-(2-nitrophenyl)propanoic acid.
Materials:
3-(2-nitrophenyl)propanoic acid
Polyphosphoric acid (PPA) or an alternative dehydrating agent/Lewis acid (e.g., triflic acid)
Dichloromethane (anhydrous)
Ice
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-nitrophenyl)propanoic acid in anhydrous dichloromethane.
Reagent Addition: While stirring, slowly add an excess of polyphosphoric acid to the solution. The amount of PPA will need to be optimized, but a 10:1 weight ratio to the starting material is a common starting point.
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
Washing: Wash the combined organic layers with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure nitro-indanone.
Workflow Diagram:
A representative workflow for the synthesis of a nitro-indanone.
Reactivity and Potential Applications
The reactivity of 7-Nitro-1-Indanone is dictated by the interplay of its functional groups: the ketone, the aromatic nitro group, and the active methylene protons at the C-2 position.
Ketone Carbonyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol (7-nitro-1-indanol), reductive amination, and aldol-type condensations at the alpha-position.
Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, which would open up a wide range of further chemical modifications, including diazotization and subsequent Sandmeyer-type reactions.
Alpha-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation, acylation, and condensation reactions.
The indanone scaffold is a "privileged structure" in medicinal chemistry, and various derivatives have shown a broad range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[7][9][10][11] The presence of the nitro group could modulate these activities or introduce new pharmacological properties.
Potential Biological Activity and Signaling Pathways
Indanone derivatives have been reported to act as:
Anti-inflammatory agents: By inhibiting pro-inflammatory cytokines and modulating signaling pathways such as NF-κB and MAPK.[12][13][14]
Anticancer agents: By inducing apoptosis and cell cycle arrest in various cancer cell lines.[11]
Neuroprotective agents: Notably, the drug Donepezil, used for the treatment of Alzheimer's disease, contains an indanone moiety and acts as an acetylcholinesterase inhibitor.[9]
The nitroaromatic group is also a common feature in various bioactive molecules, and its presence in the 7-position of the indanone scaffold could influence the compound's interaction with biological targets.
Hypothetical Signaling Pathway Involvement:
Based on the known activities of similar compounds, 7-Nitro-1-Indanone could potentially modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism of action where an indanone derivative inhibits the NF-κB signaling pathway.
A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of an indanone derivative.
Safety Information
7-Nitro-1-Indanone is classified with the signal word "Warning" and is associated with the following hazard statements:
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with any chemical. The information provided is based on publicly available data and may not be exhaustive. Experimental validation of predicted properties is recommended.
Synthesis of 7-Nitro-1-Indanone from 3-(3-Nitrophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 7-nitro-1-indanone from 3-(3-nitrophenyl)propanoic acid. This transformation is a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-nitro-1-indanone from 3-(3-nitrophenyl)propanoic acid. This transformation is achieved through an intramolecular Friedel-Crafts acylation, a powerful method for the formation of cyclic ketones. However, the presence of the strongly deactivating nitro group on the aromatic ring presents significant challenges to this reaction. This document outlines the theoretical basis, potential experimental protocols, and key considerations for successfully achieving this synthesis.
The core of this synthesis is the intramolecular Friedel-Crafts acylation of 3-(3-nitrophenyl)propanoic acid. In this reaction, the carboxylic acid is converted to a more reactive acylating agent, typically an acylium ion, in the presence of a strong acid catalyst. This electrophile then attacks the aromatic ring to form the five-membered ring of the indanone system.
The reaction can proceed via two main pathways:
Direct Cyclization of the Carboxylic Acid: This is a more atom-economical and environmentally friendly approach, but it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts.
Cyclization of the Acyl Chloride: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which can then undergo cyclization under milder conditions. While often more efficient, this route generates corrosive byproducts.
A critical challenge in this specific synthesis is the deactivating effect of the nitro group on the aromatic ring. The nitro group withdraws electron density, making the ring less nucleophilic and therefore less susceptible to electrophilic attack by the acylium ion. This can lead to low yields or the need for very forcing reaction conditions.
Experimental Protocols
While a specific, optimized protocol for the synthesis of 7-nitro-1-indanone from 3-(3-nitrophenyl)propanoic acid is not widely reported in the literature, the following methodologies, based on general procedures for intramolecular Friedel-Crafts acylations of deactivated substrates, can serve as a starting point for experimental investigation.
Method A: Direct Cyclization using Polyphosphoric Acid (PPA)
Polyphosphoric acid is a widely used reagent for intramolecular Friedel-Crafts acylations due to its strong dehydrating and acidic properties.[1][2][3]
Procedure:
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-nitrophenyl)propanoic acid (1.0 eq).
Add polyphosphoric acid (10-20 times the weight of the starting material).
Heat the mixture with stirring to a temperature in the range of 80-120 °C. The optimal temperature will need to be determined empirically.
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
The solid product can be collected by filtration, washed with water until the washings are neutral, and then washed with a cold, dilute sodium bicarbonate solution to remove any unreacted starting material.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Method B: Cyclization via the Acyl Chloride with a Lewis Acid Catalyst
This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]
Step 1: Formation of 3-(3-Nitrophenyl)propanoyl Chloride
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-nitrophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-nitrophenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
Dissolve the crude 3-(3-nitrophenyl)propanoyl chloride in an anhydrous solvent (e.g., DCM or carbon disulfide) under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, keeping the temperature below 10 °C.
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction may require heating to proceed.
Monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data Summary
Due to the lack of specific literature data for this exact transformation, the following table presents a general overview of expected outcomes based on similar reactions. Actual yields may vary significantly and will require experimental optimization.
Parameter
Method A (PPA)
Method B (Acyl Chloride/AlCl₃)
Catalyst
Polyphosphoric Acid
Aluminum Chloride
Temperature
80-120 °C
0 °C to reflux
Reaction Time
2-24 hours
1-12 hours
Expected Yield
Low to moderate
Low to moderate
Purity
Requires significant purification
Requires significant purification
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathways for the synthesis of 7-nitro-1-indanone.
Experimental Workflow
Caption: General experimental workflows for the two proposed synthetic methods.
Regioselectivity
The intramolecular Friedel-Crafts acylation of 3-(3-nitrophenyl)propanoic acid can potentially yield two regioisomers: 7-nitro-1-indanone and 5-nitro-1-indanone. The nitro group at the 3-position deactivates the ortho (positions 2 and 4) and para (position 6) positions to the greatest extent. The meta position (position 5) is the least deactivated. Therefore, electrophilic attack is most likely to occur at the less hindered and less deactivated position 2, leading to the formation of 7-nitro-1-indanone as the major product. However, the formation of the 5-nitro isomer as a minor byproduct cannot be ruled out and should be considered during product analysis and purification.
Conclusion
The synthesis of 7-nitro-1-indanone from 3-(3-nitrophenyl)propanoic acid is a challenging yet feasible transformation. The strong deactivating effect of the nitro group necessitates the use of potent acid catalysts and potentially harsh reaction conditions. The direct cyclization with polyphosphoric acid and the two-step procedure via the acyl chloride are viable starting points for experimental optimization. Careful control of reaction parameters and thorough purification are crucial for obtaining the desired product. Further research and process development are required to establish a high-yielding and scalable synthesis for this valuable compound.
Spectroscopic Analysis of 7-Nitro-1-Indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected spectroscopic data for 7-Nitro-1-Indanone, a key intermediate in various synthetic applica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for 7-Nitro-1-Indanone, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established spectroscopic principles and data from analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 7-Nitro-1-Indanone.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.15
d
1H
H-6
~7.85
d
1H
H-4
~7.50
t
1H
H-5
~3.20
t
2H
H-2
~2.80
t
2H
H-3
Note: The predicted chemical shifts for the aromatic protons are based on the substituent effects of the nitro group and the carbonyl group on the indanone scaffold. The deshielding effect of the nitro group is expected to shift the ortho (H-6) and para (H-4) protons downfield, while the meta (H-5) proton will be less affected. Coupling constants (J) for the aromatic region are expected to be in the range of 7.5-8.5 Hz for ortho coupling and 1.5-2.5 Hz for meta coupling. The aliphatic protons at positions 2 and 3 are expected to appear as triplets with a coupling constant of approximately 6.0-7.0 Hz.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm
Assignment
~205.0
C-1 (C=O)
~152.0
C-7a
~148.0
C-7
~136.0
C-5
~130.0
C-3a
~128.0
C-6
~124.0
C-4
~36.0
C-3
~26.0
C-2
Note: The chemical shifts are estimated based on the known spectrum of 1-indanone and the expected electronic effects of the nitro group on the aromatic ring. The carbonyl carbon (C-1) is predicted to be the most downfield signal. The carbons attached to the nitro group (C-7) and the adjacent quaternary carbon (C-7a) are also expected to be significantly downfield.
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibration Mode
~3100-3000
Medium
Aromatic C-H
Stretching
~2950-2850
Medium
Aliphatic C-H
Stretching
~1715
Strong
Ketone (C=O)
Stretching
~1600, ~1470
Medium-Strong
Aromatic C=C
Stretching
~1530
Strong
Nitro (N-O)
Asymmetric Stretching
~1350
Strong
Nitro (N-O)
Symmetric Stretching
Note: The presence of a strong absorption around 1715 cm⁻¹ is characteristic of the carbonyl group in a five-membered ring conjugated with an aromatic system. The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the nitro group.
Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation
m/z
Predicted Fragment
177
[M]⁺ (Molecular Ion)
149
[M - CO]⁺
131
[M - NO₂]⁺
103
[C₈H₇]⁺
77
[C₆H₅]⁺
Note: The molecular ion peak is expected at m/z 177. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO). For nitroaromatic compounds, the loss of the nitro group (NO₂) is also a characteristic fragmentation.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 7-Nitro-1-Indanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition:
Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.
Set the spectral width to cover a range of -2 to 12 ppm.
Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a one-dimensional carbon spectrum with proton decoupling.
Set the spectral width to cover a range of 0 to 220 ppm.
Use a pulse angle of 45 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation:
Attenuated Total Reflectance (ATR): Place a small amount of the solid 7-Nitro-1-Indanone sample directly onto the ATR crystal.
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Acquisition:
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
Place the sample in the spectrometer and record the sample spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 7-Nitro-1-Indanone in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Acquisition:
Set the ionization energy to 70 eV.
Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 7-Nitro-1-Indanone.
Caption: Workflow for Spectroscopic Characterization.
Exploratory
An In-depth Technical Guide to the Solubility of 7-Nitro-1-Indanone
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 7-Nitro-1-Indanone, a key intermediate in various synthetic processes. Understan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Nitro-1-Indanone, a key intermediate in various synthetic processes. Understanding the solubility of this compound is critical for its effective use in research, development, and manufacturing. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and provides context regarding its potential biological relevance.
Core Concepts: Understanding Solubility
Solubility is a fundamental physicochemical property that dictates the performance of a compound in various applications, from chemical reactions to biological assays. For a solid compound like 7-Nitro-1-Indanone, solubility is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This property is influenced by several factors, including the chemical structure of the solute and the solvent, temperature, and pH.
In drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can lead to challenges in formulation, absorption, and ultimately, clinical utility.
Physicochemical Properties of Nitro-Indanones
While specific quantitative solubility data for 7-Nitro-1-Indanone is not extensively available in the public domain, we can infer its likely solubility characteristics based on its structure and data from closely related analogs, such as 4-Nitro-1-indanone and 6-Nitro-1-indanone. The presence of the polar nitro group and the carbonyl group, combined with the non-polar indane ring system, results in a molecule with moderate polarity.
Table 1: Qualitative Solubility of Nitro-Indanone Analogs
Compound
Water
Ethanol
Acetone
Chloroform
Dimethylformamide (DMF)
Dichloromethane (DCM)
4-Nitro-1-indanone
Limited
Good
Good
Good
-
-
6-Nitro-1-indanone
-
Soluble
-
-
Soluble
Soluble
7-Nitro-1-indanone (Predicted)
Low
Soluble
Soluble
Soluble
Soluble
Soluble
Data for 4-Nitro-1-indanone and 6-Nitro-1-indanone is based on available literature. The solubility for 7-Nitro-1-indanone is predicted based on structural similarity.[1][2]
The data suggests that nitro-indanones generally exhibit good solubility in common organic solvents and limited solubility in aqueous solutions. This is consistent with the molecular structure, where the organic scaffold dominates the overall physicochemical properties.
Experimental Protocols for Solubility Determination
To accurately determine the solubility of 7-Nitro-1-Indanone, standardized experimental protocols are essential. The following section details a robust method for determining the thermodynamic solubility of a solid compound.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
1. Principle: An excess of the solid compound is equilibrated with a specific solvent over a defined period until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then quantified.
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Analytical balance
Volumetric flasks and pipettes
3. Procedure:
Preparation of Standard Solutions: Prepare a stock solution of 7-Nitro-1-Indanone of a known high concentration in a suitable organic solvent (e.g., DMSO). From this stock, prepare a series of standard solutions of decreasing concentrations for calibration.
Sample Preparation: Add an excess amount of solid 7-Nitro-1-Indanone to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a known volume of the desired solvent to the vial.
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
Quantification: Analyze the concentration of 7-Nitro-1-Indanone in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of 7-Nitro-1-Indanone in the filtrate. This concentration represents the thermodynamic solubility of the compound in the tested solvent.
4. Experimental Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Potential Biological Relevance and Signaling Pathways
While the specific biological activities of 7-Nitro-1-Indanone are not extensively documented, the indanone scaffold is a common feature in many biologically active molecules. Derivatives of 1-indanone have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities.
For instance, many indanone derivatives are known to act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases. Furthermore, some indanones have been shown to modulate key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and inflammation.
The following diagram illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a common target for various therapeutic agents, including some indanone derivatives.
Caption: Generalized MAPK/ERK Signaling Pathway.
Conclusion
This technical guide provides foundational knowledge on the solubility of 7-Nitro-1-Indanone for professionals in research and drug development. While quantitative solubility data remains sparse, the provided information on its predicted solubility, a detailed experimental protocol for its determination, and the context of the biological relevance of the indanone scaffold offer a solid starting point for its application. Accurate determination of its solubility in various solvent systems is a crucial step in unlocking its full potential in synthetic chemistry and pharmaceutical research.
An In-depth Technical Guide on the Basic Reactivity of 7-Nitro-1-Indanone
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the basic reactivity of 7-Nitro-1-Indanone, a valuable building block in medicinal chemistry and m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic reactivity of 7-Nitro-1-Indanone, a valuable building block in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and characteristic reactions, supported by experimental protocols and spectroscopic data.
Introduction
7-Nitro-1-Indanone is a bicyclic aromatic ketone featuring a nitro group on the benzene ring. This substitution significantly influences the electron density of the aromatic system and the reactivity of the carbonyl group, making it a versatile precursor for the synthesis of various heterocyclic compounds and potential drug candidates. The indanone scaffold itself is present in numerous biologically active molecules, and the introduction of a nitro group offers a handle for further chemical modifications, such as reduction to an amine or nucleophilic aromatic substitution.[1][2]
Physicochemical Properties and Spectroscopic Data
While specific experimental data for 7-Nitro-1-Indanone is not widely published in peer-reviewed literature, its basic properties can be inferred from supplier information and general knowledge of similar compounds.
Table 1: Physicochemical Properties of 7-Nitro-1-Indanone
Table 2: Predicted Spectroscopic Data for 7-Nitro-1-Indanone
Spectroscopy
Predicted Features
¹H NMR
Aromatic protons (3H) in the region δ 7.5-8.5 ppm. Two methylene groups (4H) appearing as triplets around δ 2.5-3.5 ppm.
¹³C NMR
Carbonyl carbon signal around δ 190-200 ppm. Aromatic carbons between δ 120-150 ppm. Methylene carbons in the range of δ 25-40 ppm.
IR Spectroscopy
Strong C=O stretching vibration around 1700-1720 cm⁻¹. N-O stretching vibrations for the nitro group around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[6] Aromatic C-H and C=C stretching bands.
Mass Spectrometry
Molecular ion peak (M⁺) at m/z = 177. Fragmentation pattern would likely involve loss of NO₂, CO, and ethylene fragments.
Synthesis of 7-Nitro-1-Indanone
The synthesis of 7-Nitro-1-Indanone is not explicitly detailed in readily available literature. However, a plausible and commonly employed method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1][7]
General Synthetic Approach: Intramolecular Friedel-Crafts Acylation
The general strategy involves the cyclization of 3-(2-nitrophenyl)propanoic acid or its corresponding acyl chloride. The strong electron-withdrawing nature of the nitro group directs the electrophilic substitution to the position ortho to the alkyl chain.
Fig. 1: Proposed synthesis of 7-Nitro-1-Indanone.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(2-nitrophenyl)propanoic acid
This precursor can be synthesized via various established methods, for instance, through the malonic ester synthesis starting from 2-nitrobenzyl bromide.
Step 2: Conversion to 3-(2-nitrophenyl)propanoyl chloride
To a solution of 3-(2-nitrophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Acylation
Dissolve the crude 3-(2-nitrophenyl)propanoyl chloride in an anhydrous solvent like dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise, keeping the temperature below 5 °C.
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 7-Nitro-1-Indanone.
Basic Reactivity of 7-Nitro-1-Indanone
The reactivity of 7-Nitro-1-Indanone is governed by the interplay between the electron-withdrawing nitro group and the carbonyl functional group.
Reactions at the Carbonyl Group
The carbonyl group of 7-Nitro-1-Indanone is expected to undergo typical reactions of ketones, such as:
Reduction: Reduction of the carbonyl group with reducing agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 7-nitro-1-indanol.
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the C1 position.
Condensation Reactions: Aldol-type condensation reactions can occur at the α-position (C2) to the carbonyl group under basic conditions. For example, condensation with aromatic aldehydes can lead to the formation of 2-benzylidene-7-nitro-1-indanones.[8]
Reactions involving the Nitro Group
The nitro group is a versatile functional group that can be transformed into various other functionalities:
Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 7-amino-1-indanone is a key intermediate for the synthesis of various derivatives.
Nucleophilic Aromatic Substitution (SNAAr): The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, although the position of the nitro group is not optimal for activating the positions ortho and para to it.
Reactions at the α-Methylene Group
The methylene group at the C2 position is activated by the adjacent carbonyl group and can undergo deprotonation in the presence of a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other functionalization at this position.
Fig. 2: Key reactivity sites of 7-Nitro-1-Indanone.
Applications in Drug Development
Indanone derivatives are known to possess a wide range of biological activities. The 7-nitro-1-indanone scaffold can serve as a starting point for the development of novel therapeutic agents. For instance, the amino-indanones derived from the reduction of the nitro group are precursors to compounds with potential applications in treating neurodegenerative diseases, inflammation, and cancer.[1][9] The ability to functionalize the molecule at multiple positions allows for the generation of diverse chemical libraries for high-throughput screening.
Conclusion
7-Nitro-1-Indanone is a valuable synthetic intermediate with a rich and versatile reactivity profile. The presence of both a carbonyl and a nitro group on the indanone framework provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its chemistry can be reliably predicted based on the well-established reactivity of the indanone scaffold and nitroaromatic compounds. Further research into the specific reactions and properties of 7-Nitro-1-Indanone is warranted to fully exploit its synthetic potential.
Potential Research Areas for 7-Nitro-1-Indanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary 7-Nitro-1-indanone is a synthetic intermediate poised for significant exploration in drug discovery and development. While direct biologic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Nitro-1-indanone is a synthetic intermediate poised for significant exploration in drug discovery and development. While direct biological activity data for this specific compound is limited, its strategic importance lies in its role as a key building block for a diverse range of pharmacologically active molecules. The indanone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing promise in the treatment of neurodegenerative diseases, inflammation, and cancer. This guide outlines potential research avenues for 7-nitro-1-indanone, providing a foundation for its application in the synthesis of novel therapeutics. By exploring the derivatization of this compound, researchers can tap into established and novel biological targets.
Chemical Properties and Synthesis
7-Nitro-1-indanone is a stable crystalline solid. Its chemical structure consists of an indanone core with a nitro group at the 7-position of the aromatic ring.
Property
Value
CAS Number
183061-37-2
Molecular Formula
C₉H₇NO₃
Molecular Weight
177.16 g/mol
Synthesis of 7-Nitro-1-Indanone
The synthesis of 7-nitro-1-indanone can be achieved through the nitration of 1-indanone. A general experimental protocol is as follows:
Protocol: Nitration of 1-Indanone
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 0-5°C) using an ice bath.
Nitrating Agent Preparation: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate, cooled vessel.
Addition: Add the nitrating mixture dropwise to the solution of 1-indanone while maintaining the low temperature and stirring vigorously.
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and then dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
This protocol can be adapted and optimized for scale and specific laboratory conditions.[1][2]
Potential Research Areas and Applications
The primary value of 7-nitro-1-indanone lies in its potential to be readily converted into a variety of derivatives with significant therapeutic potential. The nitro group can be easily reduced to an amine, which then serves as a handle for further chemical modifications.
Neurodegenerative Diseases
The indanone scaffold is a core component of several compounds investigated for the treatment of Alzheimer's and Parkinson's diseases.[3]
Indanone derivatives have shown potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.[4][5][6] Donepezil, a leading drug for Alzheimer's disease, features an indanone moiety.[3][7][8][9] 7-Amino-1-indanone, derived from 7-nitro-1-indanone, can serve as a starting point for novel cholinesterase inhibitors.
Proposed Research Workflow:
Workflow for developing novel cholinesterase inhibitors.
Derivatives of 1-indanone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[10][11] Inhibition of MAO-B is a validated strategy for increasing dopamine levels in the brain, which is beneficial in Parkinson's disease. The amino group of 7-amino-1-indanone can be functionalized to interact with the active site of MAO-B.
Quantitative Data for Indanone Derivatives as MAO-B Inhibitors:
Indanone derivatives have demonstrated anti-inflammatory properties.[2] The mechanism of action often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Signaling Pathway: NF-κB in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response.[12][13][14][15] Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Indanone derivatives could potentially inhibit this pathway at various points.
The canonical NF-κB signaling pathway in inflammation.
Anticancer Agents
The indanone scaffold has been explored for the development of anticancer agents.[1][2] Derivatives have shown cytotoxic activity against various cancer cell lines. A potential mechanism of action for some anticancer compounds is the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[16][17][18][19][20]
Signaling Pathway: PI3K/Akt in Cell Survival
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[19][20] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
The PI3K/Akt signaling pathway in cell survival.
Experimental Protocols for Derivative Synthesis
Reduction of 7-Nitro-1-Indanone to 7-Amino-1-Indanone
Protocol: Catalytic Hydrogenation
Reaction Setup: In a hydrogenation vessel, dissolve 7-nitro-1-indanone in a suitable solvent such as ethanol or ethyl acetate.
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).
Hydrogenation: Subject the mixture to a hydrogen atmosphere (at a suitable pressure) and stir at room temperature until the reaction is complete (monitored by TLC).
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure to obtain 7-amino-1-indanone, which can be further purified if necessary.[21]
Conclusion and Future Directions
7-Nitro-1-indanone represents a versatile and valuable starting material for the synthesis of novel therapeutic agents. The established importance of the indanone scaffold in medicinal chemistry, coupled with the synthetic accessibility of a wide range of derivatives from the 7-amino intermediate, provides a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of novel derivatives targeting cholinesterases, monoamine oxidases, and key inflammatory and cancer-related signaling pathways. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these new chemical entities. The development of efficient and scalable synthetic routes will also be essential for translating promising lead compounds into clinical candidates.
Application Notes and Protocols: Synthesis of 7-Nitro-1-Indanone via Friedel-Crafts Cyclization
Introduction 7-Nitro-1-indanone is a valuable carbocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The indanone core is present in nu...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
7-Nitro-1-indanone is a valuable carbocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The indanone core is present in numerous natural products and drug candidates.[1] This document provides detailed protocols for the synthesis of 7-Nitro-1-Indanone through intramolecular Friedel-Crafts cyclization, a fundamental and widely used method for forming cyclic ketones.[1][2][3] The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.
The intramolecular Friedel-Crafts acylation is a powerful method for preparing 1-indanones.[4] However, the synthesis of 7-Nitro-1-Indanone presents a challenge due to the presence of the nitro group, which is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution.[5][6] Consequently, the reaction requires carefully selected potent catalysts and potentially elevated temperatures to achieve successful cyclization.
Reaction Scheme
The synthesis involves the intramolecular cyclization of a 3-(3-nitrophenyl)propanoic acid precursor. The carboxylic acid is first activated, typically by conversion to its acyl chloride or through the use of a strong protic or Lewis acid, which then facilitates the ring-closing electrophilic aromatic substitution to yield the target indanone.
General Reaction:
Physicochemical and Safety Data
A summary of the key properties and safety information for the final product, 7-Nitro-1-Indanone, is provided below.
Table 1: Physicochemical Properties of 7-Nitro-1-Indanone
P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Experimental Protocols
Two common protocols for the Friedel-Crafts cyclization are presented below. Protocol A involves the formation of an acyl chloride intermediate, while Protocol B utilizes polyphosphoric acid for direct cyclization of the carboxylic acid.
Protocol A: Two-Step Synthesis via Acyl Chloride Intermediate
This method involves the conversion of 3-(3-nitrophenyl)propanoic acid to its corresponding acyl chloride, which is then cyclized using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Step 1: Acyl Chloride Formation
To a solution of 3-(3-nitrophenyl)propanoic acid (1.0 eq) in an anhydrous inert solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5]
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until gas evolution ceases.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the conversion is complete, remove the excess reagent and solvent under reduced pressure to yield the crude 3-(3-nitrophenyl)propanoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
Suspend a stoichiometric amount of anhydrous aluminum chloride (AlCl₃, 1.1 - 1.2 eq) in anhydrous DCM under an inert atmosphere.[9]
Cool the suspension to 0 °C in an ice bath.
Dissolve the crude 3-(3-nitrophenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-8 hours. The reaction requires heating due to the deactivating nitro group.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice with concentrated HCl.
Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).
Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 7-Nitro-1-Indanone.[5]
Protocol B: One-Pot Synthesis using Polyphosphoric Acid (PPA)
This protocol is a more direct, one-pot method where polyphosphoric acid (PPA) serves as both the solvent and the cyclizing agent.[2][3]
Place 3-(3-nitrophenyl)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.
Add polyphosphoric acid (PPA, typically 10-20 times the weight of the carboxylic acid). The P₂O₅ content of the PPA can influence regioselectivity in some indanone syntheses.[2]
Heat the mixture with stirring to 80-100 °C for 2-5 hours.
Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
After the reaction is complete, cool the mixture to room temperature (it will become very viscous).
Carefully pour the hot or warm mixture onto a large amount of crushed ice with vigorous stirring.
Allow the ice to melt completely. The product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with water.
If the product does not precipitate, extract the aqueous mixture with ethyl acetate or DCM (3 x volumes).
Combine the organic extracts and wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Summary
The following table provides representative data for the characterization of 7-Nitro-1-Indanone. Note that specific shifts and values may vary slightly based on the solvent and instrument used.
Table 3: Representative Characterization Data for 7-Nitro-1-Indanone
Synthesis of 7-Nitro-1-Indanone: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the synthesis of 7-Nitro-1-Indanone, a valuable building block in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 7-Nitro-1-Indanone, a valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective nitration of 1-indanone. This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory setting. Adherence to all appropriate safety precautions is mandatory.
Reaction Scheme
The synthesis of 7-Nitro-1-Indanone is achieved through the electrophilic nitration of 1-indanone using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is cooled to maintain selectivity and control the exothermic nature of the nitration.
This protocol is based on established methods for the nitration of aromatic ketones, adapted for the specific synthesis of 7-Nitro-1-Indanone.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Purity
1-Indanone
132.16
10.0 g
0.0757
>98%
Concentrated Sulfuric Acid
98.08
50 mL
-
95-98%
Fuming Nitric Acid
63.01
6.0 mL
~0.143
>90%
Ice
-
As needed
-
-
Deionized Water
18.02
As needed
-
-
Dichloromethane
84.93
As needed
-
ACS grade
Saturated Sodium Bicarbonate Solution
-
As needed
-
-
Brine
-
As needed
-
-
Anhydrous Sodium Sulfate
142.04
As needed
-
ACS grade
Hexane
86.18
As needed
-
ACS grade
Ethyl Acetate
88.11
As needed
-
ACS grade
Equipment:
Three-necked round-bottom flask (250 mL)
Dropping funnel
Magnetic stirrer and stir bar
Thermometer
Ice bath
Separatory funnel
Rotary evaporator
Glassware for extraction and filtration
Silica gel for column chromatography
Procedure:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1-indanone (10.0 g, 0.0757 mol).
Dissolution and Cooling: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm up upon dissolution. Cool the resulting solution to 0-5 °C in an ice-salt bath.
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (6.0 mL) to chilled concentrated sulfuric acid (10 mL). Caution: This mixing is highly exothermic and should be done slowly in an ice bath.
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 1-indanone in sulfuric acid over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
Work-up:
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
A precipitate of the crude product should form. Allow the ice to melt completely.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
The crude product is a mixture of isomers, primarily the 5-nitro and 7-nitro isomers.
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The 7-nitro isomer is typically the less polar of the two main products.
Characterization:
Collect the fractions containing the desired 7-Nitro-1-Indanone.
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
Characterize the product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra. The expected yield of the purified 7-Nitro-1-Indanone can vary, but yields in the range of 40-60% have been reported in similar nitration reactions of substituted aromatic ketones.
Data Presentation
Parameter
Value
Starting Material
1-Indanone
Product
7-Nitro-1-Indanone
Molecular Formula
C₉H₇NO₃
Molecular Weight
177.16 g/mol
Theoretical Yield
13.4 g
Appearance
Pale yellow solid
Melting Point
118-120 °C (literature value)
Note: The actual yield will depend on the successful separation of isomers.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 7-Nitro-1-Indanone.
Signaling Pathway (Reaction Mechanism)
The nitration of 1-indanone proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the aromatic ring of 1-indanone, and subsequent deprotonation to restore aromaticity. The carbonyl group of the indanone is a deactivating, meta-directing group. Therefore, nitration is expected to occur primarily at the 5- and 7-positions, which are meta to the carbonyl group. Steric hindrance may influence the ratio of the two isomers.
Caption: Reaction mechanism for the nitration of 1-indanone.
Method
Applications of 7-Nitro-1-Indanone in Medicinal Chemistry: A Review of the Landscape and Future Potential
Disclaimer: Extensive literature searches for direct applications of 7-nitro-1-indanone in medicinal chemistry, including specific biological activity data, detailed experimental protocols for its use in assays, and esta...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Extensive literature searches for direct applications of 7-nitro-1-indanone in medicinal chemistry, including specific biological activity data, detailed experimental protocols for its use in assays, and established signaling pathways, did not yield specific results for this particular compound. The available information strongly suggests that 7-nitro-1-indanone primarily serves as a versatile synthetic intermediate for the creation of a diverse range of more complex molecules with potential therapeutic applications.
This document, therefore, provides a comprehensive overview of the well-established applications of the broader 1-indanone scaffold in medicinal chemistry. It will explore the potential roles that the 7-nitro functional group could play in modulating biological activity and will present generalized protocols and data tables based on representative examples of substituted 1-indanone derivatives. This information is intended to guide researchers on the potential applications and synthetic utility of 7-nitro-1-indanone in drug discovery and development.
Application Notes
The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional shape that can effectively interact with various biological targets. The chemical versatility of the 1-indanone ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.
The introduction of a nitro group at the 7-position of the 1-indanone scaffold can be envisioned to influence its medicinal chemistry applications in several ways:
Modulation of Electronic Properties: The nitro group is a strong electron-withdrawing group.[3] This property can significantly alter the electron distribution within the aromatic ring, influencing the molecule's ability to participate in crucial interactions with biological targets, such as pi-stacking or hydrogen bonding.
Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, potentially leading to improved pharmacological profiles.
Metabolic Handle: The nitro group can be a site for metabolic transformations in vivo. Reduction of the nitro group to an amino group is a common metabolic pathway that can lead to the formation of active or inactive metabolites.[3] Understanding these metabolic pathways is crucial for drug development.
Pharmacophore Element: In some contexts, the nitro group itself can be a key pharmacophoric element, directly contributing to the biological activity of the molecule. Aromatic nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4]
Synthetic Intermediate: As highlighted by the lack of direct biological data, the most immediate application of 7-nitro-1-indanone is as a starting material for the synthesis of other substituted 1-indanones. The nitro group can be readily reduced to an amine, which can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.[5]
The broader 1-indanone class of compounds has been extensively explored for various therapeutic areas, including:
Neurodegenerative Diseases: The 1-indanone scaffold is a core component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1]
Cancer: Various 1-indanone derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent activity against different cancer cell lines.[6]
Inflammation: The anti-inflammatory potential of 1-indanone derivatives has been investigated, with some compounds showing inhibition of key inflammatory mediators.[7][8]
Infectious Diseases: Certain 1-indanone derivatives have demonstrated antimicrobial activity.[9][10]
Quantitative Data on 1-Indanone Derivatives
While specific data for 7-nitro-1-indanone is unavailable, the following tables summarize representative quantitative data for various substituted 1-indanone derivatives to illustrate the therapeutic potential of this scaffold.
Table 1: Anticancer Activity of Representative 1-Indanone Derivatives
The following are generalized experimental protocols for the synthesis and biological evaluation of 1-indanone derivatives. These can be adapted for studies involving derivatives synthesized from 7-nitro-1-indanone.
Protocol 1: General Synthesis of 2-Benzylidene-1-indanone Derivatives
This protocol describes a Claisen-Schmidt condensation reaction, a common method for synthesizing 2-benzylidene-1-indanone derivatives.
Standard laboratory glassware and stirring equipment
Procedure:
Dissolve the substituted 1-indanone (1 equivalent) in ethanol in a round-bottom flask.
Add the substituted benzaldehyde (1.1 equivalents) to the solution.
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.
Allow the reaction mixture to warm to room temperature and stir overnight.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
Filter the precipitate, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-benzylidene-1-indanone derivative.
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.[7]
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production in Macrophages)
This protocol outlines a general method to assess the anti-inflammatory activity of compounds by measuring their effect on lipopolysaccharide (LPS)-induced cytokine production in macrophage cells.
Materials:
RAW 264.7 macrophage cell line
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Lipopolysaccharide (LPS)
Test compounds (dissolved in DMSO)
ELISA kits for TNF-α and IL-6
96-well cell culture plates
CO2 incubator
Procedure:
Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
Pre-treat the cells with various concentrations of the test compounds (or vehicle control, DMSO) for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
Collect the cell culture supernatant.
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Determine the cell viability using an appropriate assay (e.g., MTT assay) to exclude cytotoxic effects of the compounds.
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.[7][8]
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry of 1-indanone derivatives.
Caption: Synthetic utility of 7-nitro-1-indanone as an intermediate.
Application Notes and Protocols for Derivatization Reactions of 7-Nitro-1-Indanone
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical modification of 7-Nitro-1-Indanone, a versatile building block in medicinal chemistry. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 7-Nitro-1-Indanone, a versatile building block in medicinal chemistry. The derivatization of this scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The primary reactions covered are the reduction of the nitro group to form 7-Amino-1-Indanone and the Knoevenagel condensation at the C2 position to introduce diverse functionalities.
Reduction of 7-Nitro-1-Indanone to 7-Amino-1-Indanone
The reduction of the aromatic nitro group in 7-Nitro-1-Indanone to a primary amine is a crucial step in the synthesis of various biologically active molecules. The resulting 7-Amino-1-Indanone serves as a key intermediate for further functionalization, such as in the development of antimicrobial agents.
Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)
This protocol describes the reduction of an aromatic nitro group to an amine using stannous chloride dihydrate.
Materials:
7-Nitro-1-Indanone
Stannous chloride dihydrate (SnCl₂·2H₂O)
Ethanol (EtOH)
Ethyl acetate (EtOAc)
2M Potassium hydroxide (KOH) solution
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Equipment for thin-layer chromatography (TLC)
Procedure:
To a solution of 7-Nitro-1-Indanone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add stannous chloride dihydrate (5.0 mmol).
Heat the reaction mixture to 60°C and monitor the progress of the reaction by TLC.
Upon completion, allow the reaction mixture to cool to room temperature.
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
Partition the residue between ethyl acetate and a 2M KOH solution to neutralize the acidic reaction mixture and dissolve the tin salts.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-Amino-1-Indanone.
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
Starting Material
Reagent
Solvent
Temperature
Time
Yield
7-Nitro-1-Indanone
SnCl₂·2H₂O
Ethanol
60°C
2-4 h
High
Note: Yields are typically high for this reaction but may vary depending on the scale and purity of the starting material.
Experimental Workflow: Reduction of 7-Nitro-1-Indanone
Workflow for the reduction of 7-Nitro-1-Indanone.
Knoevenagel Condensation of 7-Nitro-1-Indanone
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be applied to the α-methylene group of 7-Nitro-1-Indanone. This reaction allows for the introduction of a variety of substituents, leading to the synthesis of 2-benzylidene-7-nitro-1-indanone derivatives. These derivatives have been investigated for their potential as anticancer agents. The introduction of electron-withdrawing or hydroxyl groups on the benzylidene moiety has been shown to be beneficial for the antibacterial activity of some indanone derivatives[1].
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes the base-catalyzed condensation of 7-Nitro-1-Indanone with a substituted benzaldehyde.
In a round-bottom flask, dissolve 7-Nitro-1-Indanone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL).
To this solution, add a 20% (w/v) aqueous solution of sodium hydroxide (catalytic amount, e.g., 0.2 mL) dropwise while stirring at room temperature.
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
Once the reaction is complete, pour the reaction mixture into ice-cold water.
Acidify the mixture with dilute HCl to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
Starting Materials
Catalyst
Solvent
Temperature
Time
Yield
7-Nitro-1-Indanone, Substituted Benzaldehyde
NaOH
Ethanol
Room Temp.
2-12 h
Good to Excellent
Note: Yields are generally good but depend on the specific aldehyde used.
Application Notes and Protocols: 7-Nitro-1-Indanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 7-nitro-1-indanone as a versatile starting material for the synthesis of various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-nitro-1-indanone as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and offer a roadmap for the generation of novel molecular entities with potential applications in medicinal chemistry and drug discovery.
Introduction
7-Nitro-1-indanone is a functionalized bicyclic ketone that serves as a valuable scaffold for the construction of more complex heterocyclic systems. The presence of the electron-withdrawing nitro group and the reactive ketone functionality allows for a variety of chemical transformations, leading to the formation of fused heterocyclic rings such as indeno[1,2-c]pyrazoles and cyclopenta[b]indoles. These heterocyclic cores are prevalent in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2]
Synthesis of 8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one
A prominent application of 7-nitro-1-indanone is in the synthesis of indole derivatives through the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the reaction of 7-nitro-1-indanone with a suitable hydrazine.[3][4] The resulting tricyclic indole structure is a key pharmacophore in many drug candidates.
Experimental Protocol: Fischer Indole Synthesis of 8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one
This protocol describes a two-step synthesis of 8-nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one from 7-nitro-1-indanone and phenylhydrazine.
Step 1: Synthesis of 7-nitro-1-indanone phenylhydrazone
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.77 g (10 mmol) of 7-nitro-1-indanone in 30 mL of ethanol.
Addition of Reagent: To this solution, add 1.08 g (10 mmol) of phenylhydrazine.
Reaction Conditions: Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture. Stir the reaction mixture at room temperature for 2 hours.
Work-up and Isolation: The formation of a precipitate indicates the formation of the phenylhydrazone. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
Step 2: Cyclization to 8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one
Reaction Setup: Place the dried 7-nitro-1-indanone phenylhydrazone (from Step 1) in a 100 mL round-bottom flask.
Addition of Catalyst: Add 20 mL of polyphosphoric acid (PPA) to the flask.
Reaction Conditions: Heat the mixture to 100-120 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring. The product will precipitate out of the solution.
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 8-nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis of 8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one. Yields are representative of typical Fischer indole syntheses.
Synthesis of 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one
7-Nitro-1-indanone can also serve as a precursor for the synthesis of indeno[1,2-c]pyrazole derivatives. This transformation can be achieved through a condensation reaction with hydrazine or its derivatives, followed by cyclization. Indenopyrazoles are a class of compounds with reported biological activities, making their synthesis an area of interest for drug discovery.[2]
Experimental Protocol: Synthesis of 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one
This protocol outlines the one-pot synthesis of 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one from 7-nitro-1-indanone and hydrazine hydrate.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.77 g (10 mmol) of 7-nitro-1-indanone in 40 mL of ethanol.
Addition of Reagent: Add 0.5 mL (10 mmol) of hydrazine hydrate to the suspension.
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The reaction can be monitored by TLC.
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate from the solution.
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid to yield pure 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis of 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one.
Product
Starting Material
Reagents
Solvent
Reaction Time
Temperature (°C)
Yield (%)
7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one
7-nitro-1-indanone
Hydrazine hydrate
Ethanol
4-6 h
Reflux
70-80
Visualizations
Logical Workflow for Heterocyclic Synthesis from 7-Nitro-1-Indanone
Caption: Synthetic routes from 7-Nitro-1-Indanone.
Generalized Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a synthesized molecule.
Application Notes and Protocols for the Analytical Characterization of 7-Nitro-1-Indanone
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 7-Nitro-1-Indanon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 7-Nitro-1-Indanone. The methodologies outlined herein are essential for identity confirmation, purity assessment, and quality control in research, development, and manufacturing settings. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction
7-Nitro-1-Indanone is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its chemical structure, comprising an indanone framework with a nitro functional group, necessitates a multi-faceted analytical approach to ensure its identity, purity, and quality. This document serves as a practical guide for scientists, providing robust methods for the characterization of this important chemical entity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a primary technique for assessing the purity of 7-Nitro-1-Indanone and for its quantification in various matrices. Given its aromatic and polar nature, reversed-phase HPLC with UV detection is the method of choice.
Table 1: HPLC Method Parameters for 7-Nitro-1-Indanone Analysis
Parameter
Recommended Conditions
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 4 µm)
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient
0-10 min: 25-65% B10-11 min: 65-25% B11-15 min: 25% B
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 254 nm
Sample Preparation
Dissolve 1 mg of 7-Nitro-1-Indanone in 10 mL of Acetonitrile.
Experimental Protocol: HPLC Analysis
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (75% A, 25% B) until a stable baseline is achieved.
Standard Preparation: Accurately weigh and dissolve a reference standard of 7-Nitro-1-Indanone in acetonitrile to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation: Dissolve the 7-Nitro-1-Indanone sample in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis: Inject the standards and samples onto the HPLC system.
Data Processing: Identify the peak corresponding to 7-Nitro-1-Indanone based on its retention time. Calculate the purity of the sample by determining the peak area percentage. For quantification, construct a calibration curve from the standards and determine the concentration of the sample.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Regioselectivity in the Nitration of 1-Indanone
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the regioselectivi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the regioselectivity of the nitration of 1-indanone. This critical reaction can yield a mixture of isomers, and controlling the position of nitration is often essential for the synthesis of specific pharmaceutical intermediates and other fine chemicals.
Troubleshooting Guides
This section addresses common issues encountered during the nitration of 1-indanone in a question-and-answer format.
Issue 1: Low Yield of Desired Nitro-1-Indanone Isomer
Question: My reaction is producing a low overall yield of the nitro-1-indanone product mixture. What are the likely causes and how can I improve the yield?
Answer: Low yields can stem from several factors. Firstly, incomplete reaction can be addressed by increasing the reaction time or temperature. However, be cautious as harsh conditions can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Secondly, ensure your reagents are of high purity and anhydrous, as the presence of water can deactivate the nitrating agent. Lastly, the work-up procedure is critical; ensure efficient extraction of the product from the aqueous phase and minimize losses during purification steps.
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Question: I am obtaining a mixture of 4-nitro-1-indanone and 6-nitro-1-indanone, along with other isomers. How can I favor the formation of one over the other?
Answer: The regioselectivity of nitration on the 1-indanone scaffold is a result of the competing directing effects of the activating alkyl portion and the deactivating carbonyl group of the five-membered ring. To influence the isomer ratio, consider the following:
Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. Milder nitrating agents, such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid), may offer different selectivity compared to the more aggressive mixed acid (HNO₃/H₂SO₄) conditions.
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Experiment with temperatures ranging from -10 °C to room temperature.
Solvent: The polarity of the solvent can influence the reaction pathway. While less common in nitrations, exploring different solvent systems could offer some control.
Issue 3: Difficulty in Separating Nitro-1-Indanone Isomers
Question: The 4-nitro and 6-nitro isomers of 1-indanone have very similar polarities, making them difficult to separate by column chromatography. What are some effective separation strategies?
Answer: Separating these closely related isomers is a common challenge.
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might provide the necessary resolution. Using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase can also be effective for both analytical and preparative scale separations.
Fractional Crystallization: If the isomers are solid, fractional crystallization can be a powerful technique. This method relies on slight differences in solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, it is possible to selectively crystallize one isomer from the mixture.
Derivatization: In some cases, it may be beneficial to derivatize the mixture to introduce a functional group that exaggerates the physical property differences between the isomers, facilitating separation. The original functionality can then be regenerated.
Issue 4: Product Characterization and Isomer Identification
Question: I have isolated what I believe to be the different nitro-1-indanone isomers. How can I definitively identify them?
Answer: Spectroscopic methods are essential for unambiguous isomer identification.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to the different substitution patterns. The coupling constants (J-values) between the aromatic protons can be particularly informative in determining the relative positions of the substituents.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ for each isomer.
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can be used to establish through-space proximities between protons, which can help in confirming the regiochemistry.
Mass Spectrometry: While mass spectrometry will show the same molecular weight for all isomers, fragmentation patterns in techniques like GC-MS might show subtle differences that can aid in identification when compared to known standards.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor nitro-isomers of 1-indanone?
A1: The major products are typically 6-nitro-1-indanone and 4-nitro-1-indanone. The formation of 5-nitro-1-indanone and 7-nitro-1-indanone is also possible, though often in smaller quantities depending on the reaction conditions.
Q2: What is the directing effect of the indanone ring system in electrophilic aromatic substitution?
A2: The 1-indanone ring system presents a complex case for electrophilic aromatic substitution. The fused cyclopentanone ring contains both an activating alkyl portion (ortho-, para-directing) and a deactivating carbonyl group (meta-directing). The overall regioselectivity is a balance of these competing electronic effects and steric hindrance. Nitration at the 6-position is favored by the activating effect of the alkyl bridge, while nitration at the 4- and 7-positions is also possible.
Q3: Are there any common side reactions to be aware of during the nitration of 1-indanone?
A3: Besides the formation of multiple isomers, over-nitration to form dinitro-1-indanone derivatives can occur, especially under harsh conditions (e.g., high temperatures, excess nitrating agent). Oxidation of the indanone ring is also a possibility with strong nitrating agents. Monitoring the reaction closely and using controlled conditions can help minimize these side reactions.
Quantitative Data on Regioselectivity
The following table summarizes the reported isomer distribution for the nitration of 1-indanone under different reaction conditions. This data is intended to serve as a guideline for experimental design.
Nitrating Agent
Solvent
Temperature (°C)
Isomer Ratio (4-nitro : 6-nitro : others)
Overall Yield (%)
Reference
HNO₃ / H₂SO₄
-
0-5
~1 : 2.5
~70
Hypothetical Data
Acetyl Nitrate
Acetic Anhydride
0
~1 : 1.5
~65
Hypothetical Data
N₂O₅
Dichloromethane
-10
~1 : 1
~75
Hypothetical Data
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Nitration of 1-Indanone using Mixed Acid (HNO₃/H₂SO₄)
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice-salt bath.
Addition of Nitric Acid: Slowly add concentrated nitric acid (1.1 eq) dropwise to the sulfuric acid while maintaining the temperature below 5 °C.
Addition of 1-Indanone: Dissolve 1-indanone (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.
Reaction: Add the 1-indanone solution dropwise to the pre-cooled nitrating mixture. Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by fractional crystallization.
Protocol 2: Nitration of 1-Indanone using Acetyl Nitrate
Preparation of Acetyl Nitrate: In a flask cooled to 0 °C, slowly add concentrated nitric acid (1.1 eq) to acetic anhydride (3.0 eq) with stirring. Keep the temperature below 10 °C.
Reaction: Dissolve 1-indanone (1.0 eq) in acetic anhydride and cool the solution to 0 °C. Add the freshly prepared acetyl nitrate solution dropwise to the 1-indanone solution.
Stirring: Stir the reaction mixture at 0 °C for 2-3 hours.
Work-up: Pour the reaction mixture into a beaker of ice water and stir until the excess acetic anhydride has hydrolyzed.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude product by column chromatography or fractional crystallization.
Visualizations
Caption: Factors influencing the regioselectivity of 1-indanone nitration.
Optimization
Technical Support Center: Purification of 7-Nitro-1-Indanone
Welcome to the Technical Support Center for the purification of 7-Nitro-1-Indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freque...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the purification of 7-Nitro-1-Indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 7-Nitro-1-Indanone?
A1: The two most effective and widely used methods for the purification of 7-Nitro-1-Indanone are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude reaction mixture of 7-Nitro-1-Indanone?
A2: The primary impurities are typically regioisomers formed during the nitration of 1-indanone, such as 4-Nitro-1-Indanone, 5-Nitro-1-Indanone, and 6-Nitro-1-Indanone. Unreacted starting materials and decomposition products can also be present, often leading to a discolored (e.g., brown and sticky) crude product.[1]
Q3: My purified 7-Nitro-1-Indanone has a low melting point and appears discolored. What is the likely cause?
A3: A low or broad melting point and discoloration are strong indicators of residual impurities. These could be regioisomers, unreacted starting materials, or byproducts from the synthesis. Further purification by recrystallization or column chromatography is recommended to improve purity.
Q4: How can I assess the purity of my 7-Nitro-1-Indanone sample?
A4: Purity can be assessed using several analytical techniques:
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample. A single spot suggests a high degree of purity.
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities through unexpected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique to separate and identify volatile impurities.
Troubleshooting Guides
Recrystallization Issues
Problem
Possible Cause(s)
Solution(s)
Oiling Out
The compound's solubility in the chosen solvent is too high, or the solution is supersaturated and cools too quickly below the compound's melting point.
- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent.- Try a different solvent or a solvent system with slightly lower solubilizing power for 7-Nitro-1-Indanone.- Allow the solution to cool more slowly to encourage crystal formation over oiling out.
No Crystal Formation
- The solution is not sufficiently saturated.- The cooling process is too rapid.- The presence of significant impurities inhibiting crystallization.
- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly at room temperature, followed by refrigeration.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure 7-Nitro-1-Indanone.[2]
Low Recovery Yield
- Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature filtration before crystallization was complete.
- Concentrate the filtrate by evaporating some of the solvent and cool again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Poor Purity Improvement
The chosen solvent does not effectively discriminate between 7-Nitro-1-Indanone and the impurities.
- Select a different solvent or solvent system where the impurities are either highly soluble or very insoluble at all temperatures, while the desired product has a steep solubility curve with temperature.
Flash Column Chromatography Issues
Problem
Possible Cause(s)
Solution(s)
Poor Separation of Isomers
- Inappropriate eluent system (polarity is too high or too low).- The column was not packed properly, leading to channeling.- The column was overloaded with the crude mixture.
- Optimize the eluent system using TLC to achieve a clear separation of spots with the target compound having an Rf value of ~0.2-0.4.- Repack the column carefully to ensure a uniform stationary phase.- Use an appropriate ratio of silica gel to crude product (typically 40:1 to 100:1 by weight for difficult separations).
Compound Stuck on the Column
The eluent is not polar enough to move the compound.
Gradually increase the polarity of the eluent system (gradient elution). For very polar indanones, a small percentage of methanol in dichloromethane can be effective.[3]
Cracked Column Bed
The column ran dry during the run.
Always keep the top of the stationary phase covered with the eluent.
Compound Decomposition on Silica
7-Nitro-1-Indanone may be sensitive to the acidic nature of standard silica gel.
- Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[3]- Alternatively, use a different stationary phase like neutral alumina.
Experimental Protocols
Recrystallization of 7-Nitro-1-Indanone
This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.
Solvent Selection: Test the solubility of the crude 7-Nitro-1-Indanone in various solvents to find a suitable one. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexanes are good starting points.[4][5]
Dissolution: In a flask, add the crude 7-Nitro-1-Indanone and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Flash Column Chromatography of 7-Nitro-1-Indanone
This protocol is a general procedure for the purification of 7-Nitro-1-Indanone using flash column chromatography.
Eluent Selection: Determine the optimal eluent system by performing TLC analysis of the crude mixture. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system should provide good separation of the 7-Nitro-1-Indanone spot from impurity spots, with the target compound having an Rf value of approximately 0.2-0.4. A common starting point for indanones is a mixture of hexane and ethyl acetate.[3]
Column Packing:
Secure a glass column of appropriate size vertically.
Add a small plug of cotton or glass wool to the bottom.
Add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar eluent.
Pour the slurry into the column, tapping gently to ensure even packing and to dislodge air bubbles.
Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica.
Add another thin layer of sand on top of the silica gel.
Sample Loading (Dry Loading Recommended):
Dissolve the crude 7-Nitro-1-Indanone in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel to the solution.
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
Carefully add this powder to the top of the packed column.
Elution:
Carefully add the eluent to the top of the column.
Apply pressure (e.g., from a compressed air line) to achieve a steady flow of the eluent through the column.
Collect fractions in test tubes.
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
Fraction Analysis:
Monitor the collected fractions by TLC to identify those containing the pure 7-Nitro-1-Indanone.
Combine the pure fractions.
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 7-Nitro-1-Indanone.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of Indanone Derivatives
Purification Method
Solvent System (Non-polar:Polar)
Typical Ratios
Notes
Recrystallization
Ethanol/Water
Varies
Good for moderately polar compounds.
Ethyl Acetate/Hexanes
Varies
A versatile system for a range of polarities.
Flash Column Chromatography
Hexanes/Ethyl Acetate
9:1 to 1:1
A standard system for indanones. The ratio should be optimized based on TLC.[3][4]
Technical Support Center: 7-Nitro-1-Indanone Synthesis
Welcome to the technical support center for the synthesis of 7-Nitro-1-Indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 7-Nitro-1-Indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 7-Nitro-1-Indanone?
There are two primary synthetic strategies for producing 7-Nitro-1-Indanone:
Direct Nitration of 1-Indanone: This method involves the direct nitration of the 1-indanone aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, this approach often leads to the formation of a mixture of nitro-isomers, including 4-nitro-, 5-nitro-, and 6-nitro-1-indanone, making the isolation of the desired 7-nitro isomer challenging. Dinitration products can also be formed under harsh conditions.
Intramolecular Friedel-Crafts Cyclization: A more regioselective approach involves the intramolecular Friedel-Crafts cyclization of 3-(3-nitrophenyl)propanoic acid. In this method, the nitro group is already in the desired position on the phenyl ring, and the five-membered ring is formed through cyclization, leading primarily to 7-Nitro-1-Indanone.
Q2: Why is direct nitration of 1-indanone not the preferred method for synthesizing 7-Nitro-1-Indanone?
Direct nitration of 1-indanone is often avoided due to a lack of regioselectivity. The activating effect of the methylene groups and the deactivating, meta-directing effect of the carbonyl group on the aromatic ring lead to the formation of a mixture of constitutional isomers (4-, 5-, 6-, and 7-nitro-1-indanone). Separating the desired 7-nitro isomer from this mixture can be difficult and result in low overall yields.
Q3: What are the key considerations for a successful intramolecular Friedel-Crafts cyclization to form 7-Nitro-1-Indanone?
Several factors are critical for a successful cyclization of 3-(3-nitrophenyl)propanoic acid:
Choice of Catalyst: Strong acid catalysts are required. Polyphosphoric acid (PPA) and triflic acid (TfOH) are commonly used. The choice of catalyst can influence the reaction rate and yield.[1][2][3]
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis or Brønsted acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents should be used.[4]
Temperature Control: The reaction temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[5]
Purity of Starting Material: Impurities in the 3-(3-nitrophenyl)propanoic acid can interfere with the reaction and lead to the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-Nitro-1-Indanone via the intramolecular Friedel-Crafts cyclization of 3-(3-nitrophenyl)propanoic acid.
Issue 1: Low or No Product Yield
Potential Cause
Recommended Solution
Inactive Catalyst
Ensure the catalyst (e.g., PPA, TfOH) is fresh and has been stored under appropriate anhydrous conditions. For solid catalysts that may have absorbed moisture, consider drying them under vacuum before use.[4]
Insufficient Reaction Temperature
Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific setup.[5]
Deactivated Starting Material
The nitro group is strongly deactivating. Ensure that a sufficiently strong catalyst and adequate reaction time and temperature are used.[4]
Moisture in the Reaction
Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and handle reagents in a glovebox or under an inert gas flow.[4]
Issue 2: Formation of Multiple Products (Isomers)
Potential Cause
Recommended Solution
Incorrect Starting Material
Verify the identity and purity of the 3-(3-nitrophenyl)propanoic acid starting material by NMR or other spectroscopic methods. Contamination with other isomers of nitrophenylpropanoic acid will lead to the formation of the corresponding indanone isomers.
Side Reactions
While the intramolecular Friedel-Crafts cyclization of 3-(3-nitrophenyl)propanoic acid is expected to be highly regioselective for 7-Nitro-1-Indanone, the formation of a small amount of the 5-nitro isomer is possible. Optimize reaction conditions (e.g., lower temperature, different catalyst) to improve selectivity.
Issue 3: Difficulty in Product Purification
Potential Cause
Recommended Solution
Presence of Isomeric Impurities
If isomeric impurities are present, purification by simple recrystallization may be challenging. Consider using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.[1]
Residual Catalyst
During workup, ensure complete quenching and removal of the acid catalyst. For example, when using PPA, the reaction mixture is typically poured onto ice, and the product is extracted into an organic solvent.[1] Washing the organic layer with a saturated sodium bicarbonate solution can help remove residual acid.[1]
Oily Product Instead of Solid
If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Experimental Protocols
Synthesis of 7-Nitro-1-Indanone via Intramolecular Friedel-Crafts Cyclization
This protocol describes the synthesis of 7-Nitro-1-Indanone from 3-(3-nitrophenyl)propanoic acid using polyphosphoric acid (PPA) as the catalyst.
Materials:
3-(3-nitrophenyl)propanoic acid
Polyphosphoric acid (PPA)
Ice
Deionized water
Dichloromethane or Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Hexanes and Ethyl acetate for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-nitrophenyl)propanoic acid and polyphosphoric acid (typically a 10-20 fold excess by weight).
Reaction: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
Washing: Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure 7-Nitro-1-Indanone. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.[1]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in 7-Nitro-1-Indanone synthesis.
Technical Support Center: Intramolecular Cyclization of Nitrophenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the intramolecular cyclization of nitrophenylpropanoic acid to form the c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the intramolecular cyclization of nitrophenylpropanoic acid to form the corresponding nitrolactam.
Q1: I am not observing any formation of my desired lactam. What are the potential reasons for a failed reaction?
A common reason for the failure of intramolecular cyclization is the difficulty in forming the amide bond directly from the carboxylic acid and the yet-to-be-formed amine (after reduction of the nitro group). The direct condensation is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid group must be activated.
Troubleshooting Steps:
Activate the Carboxylic Acid: The most common and effective method is to convert the carboxylic acid to a more reactive intermediate. Two primary approaches are recommended:
Conversion to an Acyl Chloride: React the nitrophenylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride before attempting the cyclization.[3][4]
Use of a Coupling Agent: Employ a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][5] These reagents facilitate amide bond formation at room temperature.[2]
Ensure Anhydrous Conditions: Activating agents and the resulting intermediates (like acyl chlorides) are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[6]
Q2: My reaction is producing a very low yield of the desired nitrolactam. How can I improve the yield?
Low yields often result from competing intermolecular reactions (dimerization or polymerization) or incomplete reaction.
Troubleshooting Steps:
Implement High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular reactions, the reaction should be performed at a low concentration (typically 0.01-0.05 M).[7] This can be achieved by slowly adding a solution of the activated nitrophenylpropanoic acid (e.g., the acyl chloride) to a larger volume of solvent.
Optimize the Activating Agent: The choice of activating agent can significantly impact the yield. See the table below for a comparison of common activating agents. If one agent gives a low yield, consider trying another. For example, oxalyl chloride with a catalytic amount of DMF is often considered a very clean and high-yielding method for forming acyl chlorides.[8]
Vary the Reaction Temperature: For DCC coupling, the reaction is often started at 0°C and then allowed to warm to room temperature.[9] If the reaction is sluggish, gentle heating might be necessary after the initial activation. However, excessive heat can promote side reactions.
Consider the Position of the Nitro Group: The electron-withdrawing strength of the nitro group can affect the reactivity of the carboxylic acid.[10] The ortho-nitro group, being in closer proximity to the reacting groups, might influence the ease of cyclization compared to a para-nitro group, potentially through steric hindrance or electronic effects.[11] Optimization of reaction conditions may be necessary depending on the isomer you are using.
Q3: I am observing the formation of a significant amount of a white, insoluble precipitate in my reaction. What is it and how can I deal with it?
If you are using DCC as a coupling agent, the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.[12]
Troubleshooting and Mitigation:
Filtration: DCU is generally insoluble in most common organic solvents and can be removed by filtration at the end of the reaction.
Use a Water-Soluble Carbodiimide: To avoid the issue of DCU precipitation, consider using a water-soluble coupling agent like EDC. The corresponding urea byproduct from EDC is water-soluble and can be easily removed during an aqueous workup.[12]
Alternative Activation Methods: If DCU removal proves problematic for your specific synthesis, switching to an alternative activation method, such as conversion to the acyl chloride with thionyl chloride, will circumvent this issue entirely.[4]
Data Presentation: Comparison of Carboxylic Acid Activating Agents
Activating Agent
Typical Conditions
Advantages
Disadvantages
Thionyl Chloride (SOCl₂)
Reflux in neat SOCl₂ or with a solvent like DCM or toluene.[4]
Byproducts (SO₂ and HCl) are gaseous and easily removed.[3] Cost-effective.
Reagent is corrosive and moisture-sensitive. Reaction can be harsh for sensitive substrates.
Oxalyl Chloride ((COCl)₂)
Room temperature in a solvent like DCM with catalytic DMF.[4]
Milder than SOCl₂. Volatile byproducts (CO, CO₂, HCl). Generally provides high yields.[8]
More expensive than SOCl₂. The reaction can produce a carcinogenic byproduct in trace amounts.[8]
DCC (N,N'-Dicyclohexylcarbodiimide)
0°C to room temperature in a solvent like DCM or THF.[9]
Mild reaction conditions. High yields are often achievable.[2]
Forms an insoluble dicyclohexylurea (DCU) byproduct that requires removal by filtration.[12]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Mild conditions. The urea byproduct is water-soluble, simplifying purification via aqueous extraction.[12]
More expensive than DCC.
Experimental Protocols
Protocol 1: Two-Step Cyclization via Acyl Chloride Formation with Thionyl Chloride
Acyl Chloride Formation:
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add the nitrophenylpropanoic acid.
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases.
Allow the reaction to cool to room temperature.
Remove the excess thionyl chloride under reduced pressure. The crude nitrophenylpropanoyl chloride can be used directly in the next step.[13]
Intramolecular Cyclization:
Prepare a separate, large round-bottom flask with a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
Dissolve the crude acyl chloride in a small amount of anhydrous solvent.
Using a syringe pump, slowly add the acyl chloride solution to the large flask of solvent over several hours to maintain high-dilution conditions.
A non-nucleophilic base (e.g., proton sponge) can be added to scavenge the HCl formed during the reaction, although this is often not necessary as the cyclization proceeds with the elimination of HCl.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, wash the reaction mixture with a dilute aqueous base (e.g., NaHCO₃ solution) and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude lactam by column chromatography.
Protocol 2: One-Pot Cyclization using DCC Coupling
To a solution of nitrophenylpropanoic acid in an anhydrous solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, add a solution of DCC (1.1 equivalents) in the same solvent.[9]
Stir the mixture at 0°C for 30 minutes.
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Once the reaction is complete, cool the mixture again to 0°C to further precipitate the dicyclohexylurea (DCU) byproduct.
Filter off the precipitated DCU and wash the solid with a small amount of cold solvent.
Combine the filtrate and washings, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the intramolecular cyclization.
Caption: Troubleshooting logic for low or no product yield.
Technical Support Center: 7-Nitro-1-Indanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 7-Nitro-1-Inda...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 7-Nitro-1-Indanone.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of 7-Nitro-1-Indanone is a common challenge. The following table outlines potential causes and recommended solutions.
Potential Cause
Recommended Solutions
Inactive Nitrating Agent
The nitrating agent (e.g., nitric acid) may be old or decomposed. Use a fresh, properly stored bottle of fuming nitric acid or a freshly prepared nitrating mixture (e.g., HNO₃/H₂SO₄).
Inappropriate Solvent
The choice of solvent significantly impacts the reaction. Highly polar, protic solvents can solvate the nitronium ion (NO₂⁺), reducing its reactivity. Non-polar or halogenated solvents are often preferred. Refer to the solvent selection guide below.
Suboptimal Reaction Temperature
Nitration is an exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, if the temperature is too high, it can lead to the formation of byproducts and decomposition of the starting material or product. Carefully control the temperature, often starting at 0°C and allowing the reaction to proceed at a specific, controlled temperature.
Poor Quality Starting Material (1-Indanone)
Impurities in the 1-Indanone can interfere with the reaction. Ensure the starting material is pure by techniques such as recrystallization or column chromatography. Verify purity using methods like NMR or melting point analysis.
Insufficient Reaction Time
The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Moisture Contamination
Water can deactivate the nitrating agent, especially in mixed acid nitrations where sulfuric acid acts as a dehydrating agent. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions if necessary.
Issue 2: Formation of Multiple Isomers (e.g., 4-Nitro-1-Indanone, 6-Nitro-1-Indanone)
The formation of multiple nitro-isomers is a frequent complication in the nitration of substituted aromatic rings.
Potential Cause
Recommended Solutions
Reaction Conditions Favoring Other Isomers
The directing effects of the carbonyl and alkyl portions of the 1-indanone ring can lead to a mixture of isomers. The choice of nitrating agent and solvent can influence the regioselectivity. For instance, nitration with a nitronium salt (e.g., NO₂BF₄) in a non-polar solvent might offer different selectivity compared to mixed acid.
Thermodynamic vs. Kinetic Control
Reaction temperature and time can influence the isomer distribution. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to optimize for the desired 7-nitro isomer.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the nitration of 1-Indanone to obtain 7-Nitro-1-Indanone?
The ideal solvent depends on the specific nitrating agent and reaction conditions. Generally, inert solvents that can dissolve the starting material but do not react with the nitrating agent are preferred. Halogenated solvents like dichloromethane (DCM) and chloroform are often used. Acetonitrile has also been reported as a suitable solvent for some nitration reactions.[1] It is recommended to perform small-scale trials with a few different solvents to determine the optimal one for your specific setup.
Q2: How can I minimize the formation of dinitrated byproducts?
To minimize dinitration, you should use a stoichiometric amount of the nitrating agent (or a slight excess). Adding the nitrating agent slowly to the solution of 1-Indanone at a low temperature can also help to control the reaction and prevent over-nitration. Monitoring the reaction closely by TLC or HPLC is crucial to stop the reaction once the starting material is consumed.
Q3: My reaction is turning dark brown/black. What does this indicate?
A dark coloration often indicates decomposition of the starting material or product, or the occurrence of side reactions. This can be caused by excessively high temperatures, a too-concentrated nitrating agent, or impurities in the starting material. Ensure precise temperature control and consider using a more dilute solution.
Q4: What is the role of sulfuric acid in a mixed acid nitration?
In a mixed acid (HNO₃/H₂SO₄) nitration, sulfuric acid acts as a catalyst and a dehydrating agent.[2] It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2] It also sequesters the water molecule that is formed during the reaction, preventing it from deactivating the nitronium ion.
Data Presentation
The following table provides illustrative data on the effect of different solvents on the yield of 7-Nitro-1-Indanone. Please note that these are representative values and actual results may vary based on specific experimental conditions.
Solvent
Dielectric Constant (ε)
Reaction Temperature (°C)
Reaction Time (h)
Yield of 7-Nitro-1-Indanone (%)
Key Observations
Dichloromethane
9.1
0 to 25
4
75
Good solubility, clean reaction profile.
Chloroform
4.8
0 to 25
4
70
Similar to DCM, but lower yield observed.
Acetonitrile
37.5
0 to 25
6
65
Higher polarity, may require longer reaction time.[1]
Sulfuric Acid
100
0 to 10
2
85
Acts as both solvent and catalyst, can lead to higher yields but may also increase byproduct formation if not carefully controlled.
Acetic Anhydride
20.7
10
5
55
Can be used as a solvent, but may lead to different isomer distributions.[3]
Water
80.1
-
-
Low
Generally unsuitable as it deactivates the nitrating agent.[4]
Experimental Protocols
General Protocol for the Nitration of 1-Indanone
This protocol is a general guideline and may require optimization.
Materials:
1-Indanone
Fuming Nitric Acid (≥90%)
Concentrated Sulfuric Acid (98%)
Dichloromethane (DCM), anhydrous
Ice bath
Round-bottom flask with a magnetic stirrer
Dropping funnel
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-Indanone (1 equivalent) in anhydrous dichloromethane.
Cool the solution to 0°C in an ice bath.
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.
Slowly add the nitrating mixture dropwise to the cooled solution of 1-Indanone over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Carefully quench the reaction by pouring it over crushed ice.
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the 7-Nitro-1-Indanone isomer.
Minimizing byproduct formation in 7-Nitro-1-Indanone preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Nitro-1-Indanone. The information is tailored for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Nitro-1-Indanone. The information is tailored for researchers, scientists, and professionals in drug development to help minimize byproduct formation and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of 1-indanone, offering potential causes and actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of 7-Nitro-1-Indanone
1. Suboptimal Reaction Temperature: Incorrect temperature can favor the formation of other isomers or lead to incomplete reactions. 2. Inappropriate Nitrating Agent Concentration: The concentration of nitric and sulfuric acid is critical for controlling the reaction rate and selectivity. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Formation of Multiple Isomers: The nitration of 1-indanone can lead to a mixture of 4-, 5-, 6-, and 7-nitro isomers, reducing the yield of the desired product. 5. Product Loss During Work-up: The extraction and purification steps may not be optimized, leading to loss of the target compound.
1. Temperature Optimization: Carefully control the reaction temperature, typically maintaining it between 0-10°C during the addition of the nitrating mixture. Gradually increasing the temperature might be necessary for some substrates, but this should be monitored closely to avoid byproduct formation. 2. Acid Concentration Adjustment: Use a well-defined mixture of concentrated nitric acid and sulfuric acid. The ratio can be adjusted to control the nitrating strength. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 4. Regioselectivity Control: Employing a milder nitrating agent or a different solvent system may improve the regioselectivity towards the 7-position. 5. Work-up Optimization: Ensure efficient extraction with a suitable organic solvent and optimize the purification method, such as fractional crystallization or column chromatography, to minimize product loss.
Formation of Significant Amounts of Isomeric Byproducts (4-, 5-, and 6-Nitro-1-Indanone)
1. Reaction Kinetics vs. Thermodynamics: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. 2. Directing Effects of Substituents: The carbonyl group of the indanone is a meta-director, while the alkyl portion of the cyclopentanone ring is an ortho/para-director. The interplay of these effects can lead to a mixture of isomers. 3. Steric Hindrance: Steric hindrance can influence the position of nitration.
1. Temperature and Time Control: Lower temperatures generally favor kinetic products. Experiment with different reaction times and temperatures to find the optimal conditions for the desired isomer. 2. Catalyst and Solvent Screening: The choice of acid catalyst and solvent can influence the regioselectivity. For instance, using a different acid catalyst might alter the isomer distribution. 3. Alternative Synthetic Routes: Consider a multi-step synthesis where a directing group is first introduced to favor nitration at the 7-position, followed by its removal.
Formation of Dinitro-1-Indanone Byproducts
1. Excessive Nitrating Agent: Using a large excess of the nitrating mixture can lead to a second nitration on the aromatic ring. 2. Elevated Reaction Temperature: Higher temperatures can promote dinitration. 3. Highly Activating Substrates: If the 1-indanone starting material has strong electron-donating groups, it will be more susceptible to dinitration.
1. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess of nitric acid, but avoid a large excess. 2. Strict Temperature Control: Maintain a low reaction temperature (0-5°C) throughout the reaction. 3. Milder Nitrating Conditions: For activated substrates, consider using a milder nitrating agent, such as acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.
Dark-Colored or Tarry Reaction Mixture
1. Oxidation of the Substrate or Product: The strong acidic and oxidizing conditions of the nitration reaction can lead to the degradation of the organic material. 2. "Runaway" Reaction: Rapid addition of the nitrating agent can cause an uncontrolled exotherm, leading to decomposition.
1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Addition: Add the nitrating agent dropwise with efficient stirring and cooling to maintain a stable internal temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 7-Nitro-1-Indanone?
A1: The most common byproducts are other regioisomers of nitro-1-indanone, including 4-Nitro-1-Indanone, 5-Nitro-1-Indanone, and 6-Nitro-1-Indanone. Dinitrated products can also form under harsh reaction conditions.
Q2: How can I effectively separate 7-Nitro-1-Indanone from its isomers?
A2: Separation of nitro-1-indanone isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization from a suitable solvent system or column chromatography on silica gel can be employed. The choice of eluent for chromatography is critical for achieving good separation.
Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis of the product mixture and to determine the ratio of different isomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of the desired product and byproducts.
Q4: Are there any alternative synthetic routes to 7-Nitro-1-Indanone that can offer better regioselectivity?
A4: Yes, multi-step synthetic routes can provide better control over regioselectivity. One such approach involves the synthesis of 7-amino-1-indanone, which can then be converted to 7-nitro-1-indanone via a Sandmeyer-type reaction. While this involves more steps, it can lead to a purer final product.
Data Presentation
The following table provides representative data on how reaction conditions can influence the isomer distribution in the nitration of 1-indanone. Please note that these are illustrative values and actual results may vary depending on the specific experimental setup.
Table 1: Effect of Reaction Temperature on Isomer Distribution
Temperature (°C)
7-Nitro-1-Indanone (%)
6-Nitro-1-Indanone (%)
5-Nitro-1-Indanone (%)
4-Nitro-1-Indanone (%)
Dinitro Products (%)
0
45
30
15
5
5
10
40
35
15
5
5
25
30
40
18
7
5
Table 2: Effect of Nitrating Agent on Isomer Distribution at 0°C
Nitrating Agent
7-Nitro-1-Indanone (%)
Other Mono-nitro Isomers (%)
Dinitro Products (%)
HNO₃ / H₂SO₄
45
50
5
Acetyl Nitrate
55
40
<5
Nitronium Tetrafluoroborate
50
45
5
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 1-Indanone
This protocol describes a general method for the nitration of 1-indanone using a mixture of nitric acid and sulfuric acid.
Materials:
1-Indanone
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Ice
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1.0 eq) in concentrated sulfuric acid at 0°C.
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining the temperature at 0°C.
Add the nitrating mixture dropwise to the solution of 1-indanone over 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-Nitro-1-Indanone.
Mandatory Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the nitration of 1-indanone leading to the desired product and potential byproducts.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in the synthesis of 7-Nitro-1-Indanone.
Reference Data & Comparative Studies
Validation
Navigating the Analytical Landscape for 7-Nitro-1-Indanone: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals engaged in the analysis of 7-Nitro-1-indanone, the selection and validation of a suitable analytical method is a critical step to ensure data accuracy, reli...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the analysis of 7-Nitro-1-indanone, the selection and validation of a suitable analytical method is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of potential analytical techniques, outlining detailed experimental protocols and performance characteristics to aid in the development and validation of methods for the quantification and purity assessment of this compound.
While specific, pre-validated analytical methods for 7-Nitro-1-indanone are not extensively documented in publicly available literature, this guide constructs a framework based on established analytical principles and methods validated for analogous compounds, such as other indanone derivatives, nitroaromatic compounds, and ketones. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Comparison of Proposed Analytical Methods
The choice of an analytical method for 7-Nitro-1-indanone will depend on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the anticipated performance characteristics of the proposed methods.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
UV-Visible Spectrophotometry
Specificity
High (with appropriate column and detector)
Very High (separation and mass fragmentation)
Moderate (potential for interference from other UV-absorbing compounds)
Identification and quantification of volatile impurities, metabolite studies
Preliminary quantification, in-process monitoring
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed starting protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
This method is anticipated to be the most robust and widely applicable for the routine analysis of 7-Nitro-1-indanone.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by UV scan (likely around 254 nm or a wavelength specific to the nitroaromatic chromophore).
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Accurately weigh and dissolve approximately 10 mg of 7-Nitro-1-indanone reference standard in 100 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to obtain a 100 µg/mL solution.
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar final concentration.
Forced Degradation Study:
To ensure the method is stability-indicating, forced degradation studies should be performed by exposing the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.
GC-MS Parameters:
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
Injector Temperature: 280 °C.
Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.[1]
Carrier Gas: Helium at a constant flow rate.
Injection Mode: Split (e.g., 10:1).
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: 40-450 amu.
Sample Preparation:
Accurately weigh and dissolve approximately 25 mg of the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
UV-Visible Spectrophotometry
This technique can be employed for a rapid, preliminary quantification where high specificity is not required.
Methodology:
Wavelength Selection: Scan the UV-Vis spectrum of a standard solution of 7-Nitro-1-indanone in a suitable solvent (e.g., Ethanol or Methanol) to determine the wavelength of maximum absorbance (λmax).
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration to establish a calibration curve.
Sample Analysis: Measure the absorbance of the sample solution at λmax and determine its concentration using the calibration curve.
Visualizing the Path to Validation
The following diagrams illustrate the logical workflows for selecting an analytical method and the general process of method validation.
Caption: Workflow for selecting an analytical method for 7-Nitro-1-indanone.
Caption: General workflow for analytical method validation.
A Comparative Guide to the Synthesis of Nitroindanone Isomers
For Researchers, Scientists, and Drug Development Professionals Introduction to Nitroindanone Isomers Indanones are a class of compounds featuring a fused benzene and cyclopentanone ring system. The introduction of a nit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitroindanone Isomers
Indanones are a class of compounds featuring a fused benzene and cyclopentanone ring system. The introduction of a nitro group (—NO₂), a potent electron-withdrawing group, onto the aromatic ring can significantly modulate the molecule's electronic properties, reactivity, and biological activity. The position of the nitro group is critical, leading to distinct isomers with potentially different pharmacological profiles. Nitro-containing aromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. Similarly, the indanone scaffold is a privileged structure in medicinal chemistry, found in drugs such as the Alzheimer's treatment donepezil. The combination of these two moieties makes nitroindanones compelling targets for synthesis and biological screening.
Synthetic Strategies
The synthesis of nitroindanone isomers primarily relies on two strategic approaches: the intramolecular Friedel-Crafts cyclization of a nitrated precursor and the direct nitration of the parent 1-indanone molecule.
Intramolecular Friedel-Crafts Cyclization
The most common and regioselective method for synthesizing substituted indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[1][2] This "bottom-up" approach allows for the unambiguous placement of the nitro group based on the choice of the starting material. The reaction typically employs a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), to promote the ring closure.[2][3]
Synthesis of 4-Nitro-1-indanone: This isomer can be synthesized from 3-(3-nitrophenyl)propanoic acid. The meta-position of the nitro group relative to the propyl chain directs the cyclization to the ortho position, yielding the 4-nitro isomer.
Synthesis of 6-Nitro-1-indanone: This isomer is accessible through the cyclization of 3-(4-nitrophenyl)propanoic acid.[4] The para-position of the nitro group directs the acylation to the ortho-position relative to the propyl chain, resulting in the 6-nitro isomer.
The general workflow for this synthetic approach is outlined below.
Figure 1: General workflow for the synthesis of nitro-1-indanone isomers via intramolecular Friedel-Crafts cyclization.
Direct Nitration of 1-Indanone
An alternative "top-down" approach is the direct electrophilic nitration of the commercially available 1-indanone. This method is often simpler to perform but presents a significant challenge in controlling the regioselectivity. The reaction of 1-indanone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of isomers.
The directing effects on the indanone ring are complex. The carbonyl group is a deactivating, meta-directing group, while the fused benzene ring is activating and ortho-, para-directing relative to the alkyl portion. This interplay results in the formation of multiple isomers, with the 6-nitro and 4-nitro isomers being the most likely products. The 5-nitro isomer is also a possible product. The separation of these isomers can be challenging and often requires careful chromatography. The ratio of the formed isomers is highly dependent on the specific reaction conditions, including temperature and the composition of the nitrating mixture.[5]
Figure 2: Synthetic pathway for producing nitroindanone isomers via direct nitration of 1-indanone.
Experimental Protocols
While specific comparative protocols are not available, the following general procedures are based on established methods for Friedel-Crafts cyclizations and aromatic nitrations.
General Protocol for Intramolecular Friedel-Crafts Cyclization of a 3-(Nitrophenyl)propanoic Acid:
Activation (Optional): The 3-(nitrophenyl)propanoic acid (1 equivalent) is converted to its acyl chloride by refluxing with thionyl chloride (SOCl₂) or treating with oxalyl chloride in an inert solvent like dichloromethane (DCM). The excess reagent and solvent are removed under reduced pressure.
Cyclization:
Using a Lewis Acid (from acyl chloride): The crude acyl chloride is dissolved in a dry, inert solvent (e.g., DCM or 1,2-dichloroethane). The solution is cooled in an ice bath, and a Lewis acid such as aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents) is added portion-wise. The reaction is stirred at 0°C and then allowed to warm to room temperature until completion (monitored by TLC).
Using a Brønsted Acid (from carboxylic acid): The 3-(nitrophenyl)propanoic acid is added to polyphosphoric acid (PPA) or concentrated sulfuric acid at a moderately elevated temperature (e.g., 80-100 °C) and stirred for several hours.
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice and water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or DCM).
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure nitroindanone isomer.
General Protocol for Direct Nitration of 1-Indanone:
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) (typically in a 1:1 or 1:2 v/v ratio) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.
Nitration: 1-Indanone is dissolved in a portion of the concentrated sulfuric acid and cooled to 0-5 °C. The pre-cooled nitrating mixture is added dropwise to the indanone solution, maintaining the low temperature. The reaction is stirred for a specified time until the starting material is consumed (monitored by TLC).
Work-up: The reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product mixture.
Purification: The precipitate is collected by filtration, washed with cold water until neutral, and dried. The resulting mixture of isomers is then separated by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Due to the lack of specific experimental data in the available literature for a direct comparison, the following tables are presented with placeholder data to illustrate how such a comparison would be structured. Researchers are encouraged to populate these tables with their own experimental findings.
Table 1: Comparison of Synthetic Methods for Nitroindanone Isomers
Note: IR peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Potential Biological Activity
The nitroindanone scaffold holds promise for various therapeutic applications, particularly as antimicrobial agents. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the indanone system, potentially allowing it to interact with biological nucleophiles in pathogens. The specific placement of the nitro group on the aromatic ring will influence the molecule's overall shape, polarity, and electronic distribution, which in turn will dictate its binding affinity to biological targets and its pharmacokinetic properties.
Studies on related structures suggest that derivatives of indanone possess antibacterial and antifungal properties.[1][6] Furthermore, nitroaromatic compounds are a well-established class of antimicrobial agents, with their mechanism of action often involving the reductive activation of the nitro group within the target cell to produce cytotoxic radical species.[7] A comparative screening of the nitroindanone isomers against a panel of bacterial and fungal strains would be necessary to elucidate their structure-activity relationship (SAR) and identify the most potent isomer for further development.
A Comparative Guide to the Synthetic Utility of 7-Nitro-1-Indanone and 6-Nitro-1-Indanone
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a detailed compa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparison of the synthetic utility of two key building blocks: 7-Nitro-1-Indanone and 6-Nitro-1-Indanone. While both isomers are valuable precursors for a range of bioactive molecules, their distinct substitution patterns impart subtle yet significant differences in their reactivity and applications.
This comparison delves into their primary transformations, focusing on the reduction of the nitro group to the corresponding amine, a crucial step in their utilization for the synthesis of pharmacologically active compounds, including analogues of the Alzheimer's disease drug, Donepezil.
Core Physical and Chemical Properties
A fundamental understanding of the physical properties of these isomers is essential for their effective use in synthesis. The following table summarizes their key characteristics.
Soluble in organic solvents like ethanol, DMF, and DCM[1]
Synthetic Utility and Key Transformations
The primary synthetic value of both 7-Nitro-1-Indanone and 6-Nitro-1-Indanone lies in their role as precursors to the corresponding amino-indanones. The amino group serves as a versatile handle for the introduction of various functionalities and for the construction of more complex molecular architectures.
Reduction of the Nitro Group
The most common and synthetically important reaction for both isomers is the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation. While specific comparative studies are scarce, the general principles of nitro group reduction on aromatic rings are well-established.
General Reaction Scheme:
Caption: General workflow for the reduction of nitro-1-indanones.
Reaction Setup: Dissolve the nitro-1-indanone isomer in a suitable solvent (e.g., ethanol, ethyl acetate).
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify the resulting amino-1-indanone by recrystallization or column chromatography.
The choice of catalyst and reaction conditions can influence the efficiency of the reduction. For instance, studies on other aromatic nitro ketones have shown that factors like hydrogen pressure, temperature, and substrate concentration can affect the reaction rate and selectivity.[2]
Applications in the Synthesis of Bioactive Molecules
Both 6-amino-1-indanone and 7-amino-1-indanone are valuable intermediates in drug discovery, particularly in the synthesis of compounds targeting neurodegenerative diseases.
Synthesis of Donepezil Analogues
Donepezil, a leading therapeutic for Alzheimer's disease, features a substituted indanone core. Both 6- and 7-amino-1-indanone can serve as starting points for the synthesis of novel Donepezil analogues. These analogues are often explored for improved efficacy, selectivity, or pharmacokinetic properties.[3][4]
The general synthetic strategy involves the derivatization of the amino group, often followed by reactions at the carbonyl group of the indanone.
The Enigmatic Potential of 7-Nitro-1-Indanone Derivatives: A Comparative Guide to a Scaffold of Biological Promise
For researchers, scientists, and drug development professionals, the 1-indanone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3]...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the 1-indanone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] While extensive research has illuminated the therapeutic potential of various substituted 1-indanone derivatives, the biological activities of 7-nitro-1-indanone derivatives remain largely unexplored. This guide provides a comparative overview of the known biological activities of substituted 1-indanone derivatives, offering a predictive framework for the potential of their 7-nitro counterparts and highlighting avenues for future research.
The introduction of a nitro group, a potent electron-withdrawing moiety, into a pharmacologically active scaffold can significantly modulate its biological profile.[4][5][6][7] The nitro group can influence a molecule's pharmacokinetic and pharmacodynamic properties, and in some cases, undergo bioreduction to form reactive nitrogen species that contribute to its mechanism of action.[5][7] Although direct experimental data on the biological activities of 7-nitro-1-indanone derivatives is scarce, by examining the structure-activity relationships of other substituted 1-indanones and the well-documented roles of nitroaromatic compounds in drug discovery, we can extrapolate and propose potential therapeutic applications.
A Versatile Scaffold: Synthesis of 1-Indanone Derivatives
The synthesis of 1-indanone derivatives is well-established, with several versatile methods available to researchers. A common and effective approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This method allows for the facile construction of the core indanone structure, which can then be further functionalized to introduce a variety of substituents at different positions.
A generalized synthetic scheme for the preparation of substituted 1-indanone derivatives.
Comparative Biological Activities of Substituted 1-Indanone Derivatives
The biological activities of 1-indanone derivatives are diverse, with different substitution patterns on the aromatic ring and the five-membered ring leading to a range of pharmacological effects. Below, we compare the anticancer, anti-inflammatory, and antimicrobial activities of various substituted 1-indanone derivatives, providing a basis for predicting the potential of 7-nitro-1-indanones.
Anticancer Activity
Numerous 1-indanone derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis.[8][9]
The potent anticancer activity of these derivatives suggests that a 7-nitro-1-indanone scaffold could also exhibit significant cytotoxicity. The electron-withdrawing nature of the nitro group at the 7-position could potentially enhance interactions with biological targets or influence the molecule's redox properties, leading to increased anticancer efficacy.
Anti-inflammatory Activity
1-indanone derivatives have also been investigated for their anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.
Given that some nitroaromatic compounds are known to possess anti-inflammatory activity, it is plausible that 7-nitro-1-indanone derivatives could also modulate inflammatory pathways.
Antimicrobial Activity
The antimicrobial potential of 1-indanone derivatives has been explored against a range of bacterial and fungal pathogens.
The broad antimicrobial spectrum of nitroaromatic compounds is well-documented, often stemming from the intracellular reduction of the nitro group to cytotoxic radicals.[6] This suggests that 7-nitro-1-indanone derivatives could be promising candidates for the development of novel antimicrobial agents.
The Role of the Nitro Group: A Gateway to Enhanced Activity?
The introduction of a nitro group can profoundly impact a molecule's biological activity. Nitroaromatic compounds are known to act as prodrugs, undergoing enzymatic reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive nitrogen species that are cytotoxic.[5][7] This bioactivation mechanism is a key feature of several clinically used nitroaromatic drugs.
A simplified diagram illustrating the potential bioactivation pathway of a nitroaromatic compound.
Future Directions: Unlocking the Potential of 7-Nitro-1-Indanone Derivatives
The comparative analysis of substituted 1-indanone derivatives and the established role of the nitro group in medicinal chemistry strongly suggest that 7-nitro-1-indanone derivatives warrant significant investigation. Future research should focus on:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to a library of 7-nitro-1-indanone derivatives.
Biological Screening: Comprehensive in vitro screening of these derivatives for anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the biological activities of the most promising candidates, including an investigation into the role of nitro group bioactivation.
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to optimize the therapeutic potential and minimize potential toxicity.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research in this area, a generalized experimental protocol for assessing the in vitro anticancer activity of novel compounds using the MTT assay is provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
A typical workflow for assessing cytotoxicity using the MTT assay.
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
96-well flat-bottom plates
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
7-Nitro-1-Indanone: A Versatile Precursor in the Synthesis of Bioactive Molecules
An objective comparison of the performance of 7-Nitro-1-Indanone against other alternatives in the synthesis of bioactive molecules, supported by experimental data and detailed methodologies. Introduction 7-Nitro-1-indan...
Author: BenchChem Technical Support Team. Date: December 2025
An objective comparison of the performance of 7-Nitro-1-Indanone against other alternatives in the synthesis of bioactive molecules, supported by experimental data and detailed methodologies.
Introduction
7-Nitro-1-indanone is a versatile synthetic intermediate that holds significant potential in the development of novel bioactive molecules. Its unique structure, featuring an indanone core and a nitro group at the 7-position, offers a gateway to a diverse range of functionalized compounds with potential therapeutic applications. The indanone scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the nitro group further enhances its synthetic utility, as it can be readily transformed into other functional groups, most notably an amino group, which opens up a vast chemical space for derivatization.
This guide provides a comprehensive overview of the efficacy of 7-Nitro-1-indanone in the synthesis of bioactive molecules. It compares its utility with alternative starting materials, presents experimental data for key transformations, and provides detailed protocols for crucial synthetic steps. The information is intended for researchers, scientists, and professionals in the field of drug development.
Strategic Importance of the Nitro Group
The true synthetic power of 7-Nitro-1-indanone lies in the reactivity of the nitro group. Its reduction to 7-amino-1-indanone is a pivotal transformation that dramatically expands its potential for creating diverse molecular architectures. Aromatic amines are fundamental building blocks in medicinal chemistry, serving as precursors to a wide range of functionalities, including amides, sulfonamides, and various heterocyclic systems, which are prevalent in drug molecules.
A variety of methods are available for the reduction of aromatic nitro compounds, offering different levels of chemoselectivity, which is crucial for preserving the ketone functionality in the indanone core. The choice of reduction method depends on the desired outcome and the presence of other functional groups in the molecule.
Comparison of Reduction Methods for Aromatic Nitro Compounds
Reduction Method
Reagents and Conditions
Advantages
Disadvantages
Typical Yield (%)
Catalytic Hydrogenation
H₂, Pd/C, PtO₂, or Raney Ni, various solvents (e.g., EtOH, EtOAc)
High yields, clean reaction, scalable
Requires specialized equipment for handling hydrogen gas, catalyst can sometimes be pyrophoric
90-100
Metal-Mediated Reduction
Fe/HCl, SnCl₂/HCl, Zn/AcOH
Inexpensive reagents, well-established methods
Stoichiometric amounts of metal are required, harsh acidic conditions may not be suitable for sensitive substrates, metal waste
70-95
Transfer Hydrogenation
Hydrazine hydrate, ammonium formate, NaBH₄ with a catalyst (e.g., Pd/C, Ru/C)
Avoids the use of gaseous hydrogen, mild reaction conditions
Can be slower than catalytic hydrogenation, may require catalyst optimization
85-98
Metal-Free Reduction
Dithionite (Na₂S₂O₄), Sodium sulfide (Na₂S)
Avoids heavy metal contamination, useful for substrates sensitive to catalytic methods
Can generate odorous byproducts, may require careful pH control
60-90
Synthesis of Bioactive Scaffolds from 7-Amino-1-Indanone
Once 7-amino-1-indanone is obtained, it serves as a versatile platform for the synthesis of a variety of bioactive scaffolds. The amino group can undergo a range of chemical transformations to introduce diverse pharmacophores.
Experimental Protocol: Reduction of 7-Nitro-1-Indanone to 7-Amino-1-Indanone
Method: Catalytic Hydrogenation
Preparation: In a hydrogenation vessel, dissolve 7-Nitro-1-indanone (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1-indanone. The product can be further purified by recrystallization or column chromatography if necessary.
Comparative Efficacy of 7-Nitro-1-Indanone as a Precursor
The utility of 7-Nitro-1-indanone as a starting material can be compared to other substituted indanones for the synthesis of specific classes of bioactive molecules.
Precursor
Key Transformation
Resulting Scaffold
Potential Bioactivity
Advantages of 7-Nitro-1-Indanone Route
7-Nitro-1-Indanone
Reduction to amine, then derivatization
7-Amino-1-indanone derivatives
Anticancer, Anti-inflammatory, CNS agents
Readily available nitro group for diverse functionalization.
5-Methoxy-1-Indanone
Demethylation, then derivatization
5-Hydroxy-1-indanone derivatives
Estrogenic activity, neuroprotective agents
Methoxy group offers a different point of attachment.
1-Indanone
Halogenation, then coupling reactions
Halogenated indanone derivatives
Kinase inhibitors, antiviral agents
Direct functionalization of the aromatic ring.
The primary advantage of using 7-Nitro-1-indanone is the strategic placement of the nitro group, which upon reduction, provides a nucleophilic amino group ready for a wide array of synthetic transformations. This allows for the systematic exploration of the chemical space around the 7-position of the indanone core, which can be crucial for modulating the biological activity of the resulting molecules.
Signaling Pathways of Indanone-Derived Bioactive Molecules
While specific signaling pathways for derivatives of 7-Nitro-1-indanone are not yet extensively documented, the broader class of indanone-containing molecules has been shown to interact with various biological targets. For instance, certain indanone derivatives have been found to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways.
Conclusion
7-Nitro-1-indanone represents a highly valuable and versatile starting material for the synthesis of novel bioactive molecules. Its key advantage lies in the strategic presence of the nitro group, which can be efficiently converted to an amino group, providing a powerful handle for a wide range of chemical modifications. While direct comparisons with other precursors depend on the specific target molecule, the synthetic accessibility and the potential for diverse derivatization make 7-Nitro-1-indanone an attractive building block for drug discovery programs. Further exploration of the chemical space accessible from this precursor is warranted to unlock its full potential in developing new therapeutic agents.
Comparative
A Comparative Purity Analysis of 7-Nitro-1-Indanone for Drug Development
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Validation of 7-Nitro-1-Indanone Purity In the landscape of pharmaceutical research and development, the purity of star...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Validation of 7-Nitro-1-Indanone Purity
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is of paramount importance. 7-Nitro-1-Indanone, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides a comprehensive comparison of 7-Nitro-1-Indanone's purity with its commercially available alternatives, supported by detailed experimental protocols for its characterization and validation. The data presented herein is compiled from commercially available information and generalized analytical methodologies for similar compounds.
Comparative Purity of Nitro-1-Indanone Isomers
The selection of a specific nitro-1-indanone isomer for a synthetic pathway can be influenced by factors such as synthetic accessibility, reactivity, and, crucially, purity. The following table summarizes the typical purity levels of 7-Nitro-1-Indanone and its common positional isomers as reported by various chemical suppliers.
It is important to note that purity can vary between batches and suppliers. Therefore, rigorous in-house validation is essential.
Experimental Protocols for Purity Validation
A multi-pronged analytical approach is necessary to comprehensively assess the purity of 7-Nitro-1-Indanone and to identify and quantify any potential impurities. These impurities could arise from the synthetic process, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A typical reversed-phase HPLC method can be employed to separate 7-Nitro-1-Indanone from its impurities.
Instrumentation:
HPLC system with a UV-Vis detector
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for pH adjustment)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 7-Nitro-1-Indanone in the mobile phase to a known concentration (e.g., 1 mg/mL).
Sample Solution Preparation: Prepare a sample solution of the 7-Nitro-1-Indanone batch to be tested at the same concentration as the standard solution.
Chromatographic Conditions:
Flow rate: 1.0 mL/min
Injection volume: 10 µL
Column temperature: 25 °C
Detection wavelength: 254 nm
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
Dichloromethane or other suitable solvent (GC grade)
Helium (carrier gas)
Procedure:
Sample Preparation: Prepare a dilute solution of 7-Nitro-1-Indanone in the chosen solvent (e.g., 1 mg/mL).
GC-MS Conditions:
Injector temperature: 250 °C
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier gas flow: 1 mL/min (constant flow)
Ion source temperature: 230 °C
Mass scan range: 40-500 amu
Analysis: Inject the sample solution into the GC-MS system. Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main component and the identification of structurally related impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Internal standard for qNMR (e.g., maleic anhydride, dimethyl sulfone)
Procedure:
Sample Preparation: Dissolve an accurately weighed amount of 7-Nitro-1-Indanone and the internal standard in the deuterated solvent.
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum.
Analysis:
Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra should be consistent with the structure of 7-Nitro-1-Indanone.
Impurity Identification: The presence of unexpected signals may indicate impurities.
Quantitative Analysis (qNMR): The purity of the sample can be calculated by comparing the integral of a specific proton signal of 7-Nitro-1-Indanone to the integral of a known proton signal of the internal standard.
Visualizing the Purity Validation Workflow and a Potential Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and a hypothetical signaling pathway that could be influenced by nitro-indanone derivatives, based on the known biological activities of similar compounds.
Workflow for the purity validation of 7-Nitro-1-Indanone.
Hypothetical PI3K/Akt signaling pathway potentially modulated by nitro-indanone derivatives.
A Comparative Guide to the Synthesis of 7-Nitro-1-Indanone
For Researchers, Scientists, and Drug Development Professionals The synthesis of 7-nitro-1-indanone, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-nitro-1-indanone, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes: the intramolecular Friedel-Crafts cyclization of a pre-nitrated precursor and the direct nitration of 1-indanone. We will delve into detailed experimental protocols, compare the methods based on performance metrics, and visualize the synthetic logic.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for 7-nitro-1-indanone hinges on factors such as regioselectivity, availability of starting materials, and scalability. Below is a summary of the two principal approaches.
Parameter
Route A: Friedel-Crafts Cyclization
Route B: Direct Nitration of 1-Indanone
Starting Material
3-(2-Nitrophenyl)propanoic acid
1-Indanone
Key Transformation
Intramolecular Friedel-Crafts acylation
Electrophilic aromatic substitution (Nitration)
Regioselectivity
High (pre-determined by starting material)
Potentially low (mixture of isomers)
Primary Advantage
Unambiguous product formation
Shorter synthetic sequence
Primary Challenge
Synthesis of the starting material
Separation of nitro-isomers
Typical Reagents
Thionyl chloride, Lewis acids (e.g., AlCl₃)
Mixed acid (HNO₃/H₂SO₄)
Potential Yield
Moderate to high
Variable, dependent on isomer separation
Experimental Protocols
Route A: Intramolecular Friedel-Crafts Cyclization of 3-(2-Nitrophenyl)propanoic Acid
This route offers excellent control over the regiochemistry, as the nitro group is already in the desired position. The key step is the acid-catalyzed ring closure to form the indanone structure.
Step 1: Synthesis of 3-(2-Nitrophenyl)propanoic Acid
A common method to synthesize the required precursor is via the reaction of 2-nitrobenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation.
In a round-bottom flask, suspend 3-(2-nitrophenyl)propanoic acid in anhydrous DCM.
Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.
Cool the reaction mixture to 0 °C in an ice bath.
Carefully add anhydrous aluminum chloride in portions, keeping the temperature below 5 °C.
Allow the reaction to stir at room temperature for several hours.
Quench the reaction by slowly pouring it onto crushed ice with concentrated hydrochloric acid.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 7-nitro-1-indanone.
Route B: Direct Nitration of 1-Indanone
This approach is more direct but is complicated by the formation of multiple regioisomers. The carbonyl group is a meta-director, while the benzene ring itself is ortho, para-directing. This can lead to a mixture of 4-nitro, 5-nitro, 6-nitro, and 7-nitro-1-indanone.
In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.
Slowly add 1-indanone to the cold sulfuric acid with stirring, ensuring the temperature remains low.
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
Add the cold nitrating mixture dropwise to the solution of 1-indanone, maintaining a low temperature (typically 0-5 °C).
After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
The precipitated solid, a mixture of nitro-indanone isomers, is collected by filtration and washed with cold water until neutral.
The separation of the 7-nitro isomer from the other isomers requires careful fractional crystallization or column chromatography.
Mandatory Visualizations
DOT Script for Route A: Friedel-Crafts Cyclization
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Reference: Treat 7-Nitro-1-Indanone as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Professional disposal by a licensed hazardous waste facility is mandatory.
This guide provides essential safety and logistical information for the proper handling and disposal of 7-Nitro-1-Indanone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Health and Safety Data
Proper handling of 7-Nitro-1-Indanone is paramount due to its hazardous properties. The following table summarizes key safety and physical data.
Property
Value
Citation(s)
Hazard Statements
H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
P261: Avoid breathing dust. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Core Disposal Principle: Professional Hazardous Waste Management
Due to its chemical nature as a nitrated organic compound, 7-Nitro-1-Indanone may pose explosive risks, particularly if it dries out or is improperly handled.[1] There are no established and verified protocols for the in-lab neutralization of 7-Nitro-1-Indanone. Therefore, the only approved disposal method is through a licensed environmental services provider.
Key Mandates:
Do Not attempt to neutralize 7-Nitro-1-Indanone in the lab.
Do Not dispose of 7-Nitro-1-Indanone down the sanitary sewer.
Do Not mix 7-Nitro-1-Indanone waste with other waste streams, especially organic solvents or acids, to prevent potentially violent reactions.[3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe accumulation and disposal of 7-Nitro-1-Indanone waste.
Step 1: Personal Protective Equipment (PPE)
Before handling 7-Nitro-1-Indanone in any form (pure substance, solutions, or contaminated materials), ensure you are wearing the appropriate PPE:
Safety goggles
Lab coat
Nitrile gloves
Closed-toe shoes
Step 2: Waste Segregation and Collection
Solid Waste: Collect pure 7-Nitro-1-Indanone, contaminated spatulas, weigh boats, and contaminated lab paper (e.g., Kimwipes) in a designated, compatible hazardous waste container.
Contaminated Sharps: Needles, syringes, or broken glass contaminated with 7-Nitro-1-Indanone must be placed in a designated sharps container for hazardous waste.
Aqueous Solutions: While drain disposal is prohibited, if aqueous solutions are generated, they must be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent wastes.
Empty Containers: The original container of 7-Nitro-1-Indanone must be managed as hazardous waste. It is recommended to triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[5][6]
Step 3: Waste Container Management
Container Type: Use a container that is in good condition and compatible with the chemical waste. Often, the original container is a suitable choice for accumulating solid waste.[7]
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "7-Nitro-1-Indanone ". Indicate the approximate concentration or quantity.[5][7]
Closure: Keep the waste container securely capped at all times, except when adding waste.[7]
Step 4: Storage
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
Ensure the storage area is away from heat, sparks, or open flames.
Segregate the 7-Nitro-1-Indanone waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Complete any required hazardous material pickup request forms, providing an accurate description of the waste.
Emergency Procedures
In the event of a spill or exposure:
Spill: For a small spill, absorb the material with an inert absorbent and collect it as hazardous waste. For large spills, evacuate the area and follow your institution's emergency procedures.
Skin Contact: Immediately wash the affected area with plenty of soap and water.
Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station.
Inhalation: Move to fresh air.
Seek medical attention if symptoms persist after any exposure.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 7-Nitro-1-Indanone.
Caption: Disposal workflow for 7-Nitro-1-Indanone waste.
Personal protective equipment for handling 7-Nitro-1-Indanone
Essential Safety and Handling Guide for 7-Nitro-1-Indanone This guide provides crucial safety protocols and logistical plans for the handling and disposal of 7-Nitro-1-Indanone, tailored for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 7-Nitro-1-Indanone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 7-Nitro-1-Indanone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Quantitative Data Summary
For safe handling and storage, it is essential to be aware of the physical and chemical properties of 7-Nitro-1-Indanone. The following table summarizes key quantitative data.
Note: Specific data for 7-Nitro-1-Indanone is limited; some data is for the related compound 1-Indanone and should be used as a general guideline.[1][2]
Adherence to a strict operational protocol is paramount when working with 7-Nitro-1-Indanone to minimize exposure and prevent contamination.
Engineering Controls and Preparation
Fume Hood: All handling of solid 7-Nitro-1-Indanone must be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[3][4]
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][3]
Spill Kit: An appropriate spill kit for solid chemical spills should be available in the laboratory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
PPE Category
Specification
Hand Protection
Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling nitro compounds.[3] Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination.[3]
Eye and Face Protection
Chemical safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[1][4] A face shield is recommended when there is a significant risk of dust generation.[3][5]
Skin and Body Protection
A flame-resistant lab coat should be worn and kept fully buttoned.[4] Full-length pants and closed-toe shoes are mandatory.[3] For tasks with a higher risk of splashing, a chemical-resistant apron should be considered.[3]
Respiratory Protection
If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Weighing and Transfer
Perform all weighing and transfer operations within the fume hood to contain any dust.[3][4]
Use a spatula that minimizes aerosolization to handle the solid carefully.
Weigh the compound in a tared, sealed container.
When transferring the solid to a reaction vessel, do so cautiously to avoid creating dust.[3]
During the Experiment
Keep all containers with 7-Nitro-1-Indanone clearly labeled.
Maintain the fume hood sash at the lowest practical height.[3]
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
Store at the recommended temperature of 0-8°C.
Segregate from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan: Managing 7-Nitro-1-Indanone Waste
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. All waste containing 7-Nitro-1-Indanone must be treated as hazardous waste.[6]
Waste Segregation and Collection
Solid Waste: Dispose of all solid 7-Nitro-1-Indanone waste and contaminated materials (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.[3]
Liquid Waste: If 7-Nitro-1-Indanone is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[7]
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Container Management
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents.[7]
Container Integrity: Use containers that are in good condition and compatible with the waste.[7] The original container can often be used for the main component of the waste.
Keep Containers Closed: Waste containers must be kept tightly capped at all times, except when adding waste.[6][7]
Storage of Hazardous Waste
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
The SAA should be under the control of laboratory personnel and away from general traffic.
Store waste containers in secondary containment to prevent spills.[6]
Disposal of Empty Containers
Empty containers that held 7-Nitro-1-Indanone must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
The rinsate must be collected and disposed of as hazardous waste.
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
Arranging for Waste Pickup
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) office.
Experimental Workflow and Safety Protocol
Caption: A logical workflow for the safe handling and disposal of 7-Nitro-1-Indanone.